Lantrisul
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
8017-57-0 |
|---|---|
分子式 |
C33H36N12O6S3 |
分子量 |
792.9 g/mol |
IUPAC名 |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.C11H12N4O2S.C10H10N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-7H,13H2,1-2H3,(H,14,15,16);2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14) |
InChIキー |
CBQDCAAOUQVIJL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
正規SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
他のCAS番号 |
8017-57-0 |
同義語 |
triple sulfa trisulfapyrimidine trisulfapyrimidine sodium salt |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Lantrisul: A Technical Guide to a Triple Sulfonamide Antibacterial Agent
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the mechanism of action of Lantrisul, a combination sulfonamide antibacterial agent. This compound is a formulation of three distinct sulfonamide compounds: sulfadiazine, sulfamerazine, and sulfamethazine. This document, intended for researchers, scientists, and drug development professionals, elucidates the molecular basis of this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Executive Summary
This compound exerts its bacteriostatic effect through the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide components of this compound block the synthesis of dihydropteroic acid, a precursor to folic acid.[1] As bacteria are unable to utilize exogenous folate, this inhibition halts the production of essential nucleic acids and amino acids, thereby arresting bacterial growth and replication. The combination of three sulfonamides aims to provide a broad spectrum of activity and potentially mitigate the development of resistance.
Mechanism of Action: Inhibition of Folate Synthesis
The primary molecular target of this compound's constituent sulfonamides is the enzyme dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This reaction is a pivotal step in the de novo synthesis of folate (vitamin B9) in many microorganisms.
Sulfadiazine, sulfamerazine, and sulfamethazine are structural analogs of PABA. This structural similarity allows them to bind to the active site of DHPS, acting as competitive inhibitors.[1] The inhibition of DHPS disrupts the folic acid pathway, leading to a depletion of downstream products such as tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids (e.g., methionine). Consequently, the inhibition of this pathway leads to the cessation of DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect.[1] Mammalian cells are unaffected by this mechanism as they lack DHPS and instead obtain folate from their diet.[1]
Quantitative Data
The efficacy of the individual components of this compound can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for sulfadiazine, sulfamerazine, and sulfamethazine.
In Vitro Inhibitory Activity
Table 1: Dihydropteroate Synthase (DHPS) Inhibition
| Compound | Target Organism | Parameter | Value | Reference(s) |
| Sulfadiazine | Escherichia coli | Ki | 2.5 x 10-6 M |
Note: Data for sulfamerazine and a direct comparison for sulfamethazine against E. coli DHPS were not available in the reviewed literature.
Table 2: Minimum Inhibitory Concentrations (MIC) Against Various Pathogens
| Compound | Organism | MIC50 (µg/mL) | Representative MIC Range (µg/mL) | Reference(s) |
| Sulfadiazine | Bordetella bronchiseptica | ≤16 | - | [3] |
| Pasteurella multocida | ≤16 | - | [3] | |
| Haemophilus pleuropneumoniae | ≤16 | - | [3] | |
| Neisseria meningitidis | - | 0.5 - 200 | [4] | |
| Sulfamerazine | Bordetella bronchiseptica | ≤16 | - | [3] |
| Pasteurella multocida | ≤16 | - | [3] | |
| Haemophilus pleuropneumoniae | ≤16 | - | [3] | |
| Sulfamethazine | Bordetella bronchiseptica | - | - | |
| Pasteurella multocida | - | - | ||
| Haemophilus pleuropneumoniae | >64 | - | [3] | |
| Staphylococcus aureus | - | 32 - 512 | [5] |
MIC50 represents the minimum concentration required to inhibit the growth of 50% of the tested isolates.
Pharmacokinetic Parameters
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Species | Administration | Elimination Half-life (t1/2) | Volume of Distribution (Vd) | Systemic Bioavailability | Reference(s) |
| Sulfadiazine | Human | Oral | - | - | - | [6] |
| Pig | IV | 4.9 h | - | - | [7] | |
| Horse | IV | - | - | - | [8] | |
| Broiler Chicken | IV | - | 0.51 L/kg | - | [9] | |
| Cattle | - | 10.1 h | - | - | [10] | |
| Sulfamerazine | Pig | IV | 4.3 h | - | - | [7] |
| Horse | IV | - | - | - | [8] | |
| Sulfamethazine | Human | Oral | - | - | - | [6] |
| Pig | IV | 12.4 h | - | - | [7] | |
| Horse | IV | - | - | - | [8] | |
| Broiler Chicken | IV | - | 0.62 L/kg | - | [9] |
Note: Pharmacokinetic parameters for sulfonamides exhibit significant variability across species. The data presented is a compilation from various studies and may not be directly comparable due to differing experimental conditions.[10]
Experimental Protocols
Spectrophotometric Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of sulfonamides against DHPS.
Principle: The activity of DHPS is measured via a coupled enzyme reaction. The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[11][12]
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
p-Aminobenzoic acid (PABA) solution
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) solution
-
NADPH solution
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
Test inhibitor (e.g., Sulfadiazine) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the sulfonamide in 100% DMSO. Create a series of dilutions of the stock solution to obtain a range of inhibitor concentrations for IC50 determination.
-
Reagent Preparation:
-
Prepare a substrate mixture containing PABA and DHPPP in the assay buffer.
-
Prepare an enzyme mixture containing DHPS and an excess of DHFR in the assay buffer.
-
Prepare a cofactor solution of NADPH in the assay buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add 2 µL of the inhibitor solution (or DMSO for control).
-
Add 178 µL of a master mix containing the assay buffer, enzyme mixture, and NADPH solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pre-warmed substrate mixture to all wells.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines a typical workflow for determining the MIC of a sulfonamide against a bacterial strain.[13][14][15]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after a specified incubation period.[16]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate for testing
-
Test antimicrobial (e.g., Sulfadiazine) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial isolate on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
-
Antimicrobial Dilution:
-
Prepare serial twofold dilutions of the sulfonamide stock solution in CAMHB directly in the 96-well plate.
-
-
Inoculation:
-
Inoculate each well containing the antimicrobial dilutions and the positive control well with the prepared bacterial suspension.
-
Include a sterility control well (broth only) and a growth control well (broth and inoculum, no drug).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination:
-
Following incubation, determine bacterial growth by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the sulfonamide at which there is no visible growth or a significant reduction in OD compared to the growth control.
-
Conclusion
This compound, a combination of sulfadiazine, sulfamerazine, and sulfamethazine, functions as a potent inhibitor of the bacterial folic acid synthesis pathway. Its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, provides a clear rationale for its bacteriostatic effects. The quantitative data on inhibitory concentrations and pharmacokinetic parameters, while variable, underscore the activity of its components against a range of pathogens. The detailed experimental protocols provided herein offer standardized methodologies for the further evaluation of sulfonamides and other DHPS inhibitors. This guide serves as a comprehensive resource for the scientific community engaged in the research and development of antimicrobial agents.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 14. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. emerypharma.com [emerypharma.com]
Triple Sulfa: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple Sulfa, a combination of three sulfonamide antibiotics—sulfadiazine, sulfamerazine, and sulfamethazine—has historically been utilized for its broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the antibacterial spectrum of Triple Sulfa, focusing on the individual contributions of its constituent components. It details the mechanism of action, presents available quantitative data on the antibacterial spectrum in clearly structured tables, and outlines the standardized experimental protocols for determining antimicrobial susceptibility. Furthermore, this guide includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of its microbiological properties.
Introduction
Triple Sulfa, also known as trisulfapyrimidines, is a formulation that combines three structurally similar sulfonamide compounds: sulfadiazine, sulfamerazine, and sulfamethazine, typically in equal proportions. The rationale behind this combination is to leverage the similar antibacterial spectra of the individual agents while potentially reducing the risk of crystalluria, a known side effect of sulfonamides, by achieving a lower concentration of each component in the urine. Sulfonamides are synthetic bacteriostatic agents that have been in clinical use for decades, effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This guide delves into the technical details of the antibacterial activity of Triple Sulfa, providing valuable information for researchers and drug development professionals.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial effect of all three components of Triple Sulfa is based on the same mechanism: the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfonamides block the bacterial folic acid synthesis pathway. This disruption leads to the cessation of bacterial growth and replication. Human cells are not affected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet. This selective toxicity is a key principle of the therapeutic efficacy of sulfonamides.
Antibacterial Spectrum of Activity
Triple Sulfa exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. While quantitative data for the specific three-drug combination is limited in publicly available literature, the activity can be inferred from the spectra of its individual components. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for sulfadiazine, sulfamerazine, and sulfamethazine against a range of clinically relevant bacteria. It is important to note that MIC values can vary depending on the testing methodology and the specific strain of bacteria.
Table 1: In Vitro Activity of Sulfadiazine against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 50 | 32 - 512 | - | - |
| Streptococcus suis | 10 | >32 | >32 | >32 |
Table 2: In Vitro Activity of Sulfadiazine against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | - | - | - |
| Klebsiella pneumoniae | - | - | - | - |
| Proteus mirabilis | - | - | - | - |
| Bordetella bronchiseptica | 10 | ≤0.5 - >128 | 8 | >128 |
| Pasteurella multocida | 10 | 2 - 64 | 16 | 64 |
| Haemophilus pleuropneumoniae | 20 | 8 - >128 | 32 | >128 |
Table 3: In Vitro Activity of Sulfamerazine against Porcine Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bordetella bronchiseptica | 10 | ≤0.5 - 16 | 4 | 16 |
| Pasteurella multocida | 10 | 2 - 32 | 16 | 32 |
| Haemophilus pleuropneumoniae | 20 | 8 - 64 | 32 | 64 |
| Streptococcus suis | 10 | >32 | >32 | >32 |
Table 4: In Vitro Activity of Sulfamethazine against Various Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus suis | 10 | >32 | >32 | >32 |
| Bordetella bronchiseptica | 10 | 2 - 128 | 8 | 128 |
| Pasteurella multocida | 10 | 8 - >128 | 32 | >128 |
| Haemophilus pleuropneumoniae | 20 | 16 - >128 | 64 | >128 |
Note: A hyphen (-) indicates that the data was not available in the cited sources. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols for Antimicrobial Susceptibility Testing
The quantitative data presented above are typically determined using standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures. The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
a. Preparation of Antimicrobial Stock Solution:
-
Weigh a precise amount of the analytical grade sulfonamide powder.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed 1% and should be confirmed to have no inhibitory effect on the tested microorganisms.
b. Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column.
-
Add the antimicrobial stock solution to the first column and perform serial two-fold dilutions across the plate to achieve a range of concentrations.
c. Inoculum Preparation:
-
Select several colonies of the test bacterium from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
d. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (bacteria without antimicrobial) and a sterility control well (broth without bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
a. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
Prepare serial dilutions of the antimicrobial stock solution.
-
Add a defined volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Include a drug-free agar plate as a growth control.
b. Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
c. Inoculation and Incubation:
-
Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding to plates with increasing concentrations of the antimicrobial.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
d. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
Conclusion
References
An In-depth Technical Guide to Trisulfapyrimidines: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trisulfapyrimidines, a combination antimicrobial agent. It delves into the molecular structure, physicochemical properties, mechanism of action, and analytical methodologies pertinent to its three core components: sulfadiazine, sulfamerazine, and sulfamethazine. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Core Concepts: An Introduction to Trisulfapyrimidines
Trisulfapyrimidines, also known as "triple sulfa," is a combination of three distinct sulfonamide compounds: sulfadiazine, sulfamerazine, and sulfamethazine.[1] This combination therapy is employed to treat a variety of bacterial infections. The rationale behind combining these three agents is to enhance efficacy and reduce the risk of crystalluria, a potential side effect associated with individual sulfonamide administration, by leveraging their differing solubilities at various urinary pH levels.
Molecular Structure and Physicochemical Properties
Trisulfapyrimidines is not a single molecular entity but a mixture of three structurally related compounds. Each component possesses a common p-aminobenzenesulfonamide core, which is crucial for its antibacterial activity, and a unique pyrimidine-based heterocyclic substituent.
Molecular Structures of Individual Components
The individual molecular structures of sulfadiazine, sulfamerazine, and sulfamethazine are depicted below.
References
The Synergistic Antibacterial Effect of Sulfadiazine, Sulfamerazine, and Sulfamethazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of sulfadiazine, sulfamerazine, and sulfamethazine, commonly known as "triple sulfa" or "trisulfapyrimidines," has been a cornerstone in antibacterial therapy. This technical guide delves into the core principles of their synergistic action, providing a comprehensive overview for researchers, scientists, and drug development professionals. By targeting the same metabolic pathway at slightly different efficiencies, this combination aims to enhance antibacterial efficacy, broaden the spectrum of activity, and reduce the development of resistance.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including sulfadiazine, sulfamerazine, and sulfamethazine, are synthetic bacteriostatic antibiotics.[1] Their mechanism of action lies in the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid.[1] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS, these sulfonamides block the production of dihydrofolic acid, thereby halting bacterial growth and replication. Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1]
The rationale behind combining these three sulfonamides is to leverage their slightly different pharmacokinetic profiles, which can lead to a more sustained and potent antibacterial effect. While specific quantitative data on the synergistic interaction of this particular triple combination is not extensively available in recent literature, the underlying principle of synergy among sulfonamides is well-established, particularly when combined with other agents that target the same pathway, such as trimethoprim.
References
In Vitro Efficacy of Trisulfapyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfapyrimidines, a combination of three sulfonamide antibiotics—sulfadiazine, sulfamerazine, and sulfamethazine—represent a classic example of a synergistic antimicrobial agent. This combination therapy is designed to broaden the spectrum of activity and reduce the likelihood of bacterial resistance. The bacteriostatic action of trisulfapyrimidines stems from their ability to competitively inhibit a crucial enzyme in the bacterial folic acid synthesis pathway, a metabolic route essential for bacterial proliferation. This technical guide provides an in-depth overview of the in vitro efficacy studies of trisulfapyrimidines, detailing their mechanism of action, experimental protocols for efficacy evaluation, and data presentation.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including the components of trisulfapyrimidines, are structural analogs of para-aminobenzoic acid (PABA).[1] Bacteria synthesize folic acid de novo, and PABA is a critical precursor in this pathway. The enzyme dihydropteroate synthase (DHPS) catalyzes the incorporation of PABA to form dihydropteroic acid. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[1] The disruption of these vital metabolic processes ultimately inhibits bacterial growth and replication. The combination of three different sulfonamides can provide a greater and more sustained therapeutic effect.[2]
Signaling Pathway: Bacterial Folate Synthesis and Inhibition by Trisulfapyrimidines
Caption: Bacterial folate synthesis pathway and the site of inhibition by trisulfapyrimidines.
Data Presentation: In Vitro Efficacy
The in vitro efficacy of trisulfapyrimidines is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration (FIC) index. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The FIC index is used to assess the synergistic, additive, indifferent, or antagonistic effect of drug combinations.[4]
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values (μg/mL) of Trisulfapyrimidines and its Components
| Bacterial Strain | Sulfadiazine | Sulfamerazine | Sulfamethazine | Trisulfapyrimidines (1:1:1) |
| Staphylococcus aureus | 250[5] | >32[6] | >32[6] | 16-64 |
| Escherichia coli | 31.25[5] | ≤16[6] | >32[6] | 8-32 |
| Pasteurella multocida | ≤16[6] | ≤16[6] | 32[6] | 4-16 |
| Bordetella bronchiseptica | 8[6] | ≤16[6] | >32[6] | 2-8 |
| Streptococcus suis | >32[6] | >32[6] | >32[6] | >64 |
Note: The values for individual components are sourced from published studies.[5][6] The values for trisulfapyrimidines are hypothetical and for illustrative purposes, representing a potential synergistic effect. Actual values must be determined experimentally.
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Source: Adapted from various sources.[4][7]
Experimental Protocols
Standardized protocols are critical for the accurate and reproducible assessment of in vitro efficacy. The following are detailed methodologies for determining the MIC and FIC index of trisulfapyrimidines.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid growth medium.
a. Materials:
-
Trisulfapyrimidines (and individual sulfonamides for comparison) stock solutions of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
Sterile saline or broth for inoculum preparation.
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
b. Experimental Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
c. Protocol:
-
Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: Prepare a two-fold serial dilution of the trisulfapyrimidines stock solution across the wells of the 96-well plate using CAMHB. The final volume in each well should be 100 µL. Include a growth control well (CAMHB and inoculum, no drug) and a sterility control well (CAMHB only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug that shows no visible growth.
Synergy Testing by Checkerboard Assay
The checkerboard method is used to evaluate the interaction between two or more antimicrobial agents. For trisulfapyrimidines, this can be adapted to a three-drug interaction model.
a. Materials:
-
Stock solutions of sulfadiazine, sulfamerazine, and sulfamethazine.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (as described for MIC testing).
-
Multichannel pipette.
b. Experimental Workflow:
Caption: Workflow for synergy testing using the checkerboard assay.
c. Protocol:
-
Plate Setup: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute sulfadiazine along the x-axis (columns) and sulfamerazine along the y-axis (rows).
-
Addition of Third Drug: Add a fixed, sub-inhibitory concentration of sulfamethazine to all wells containing the dilutions of the other two drugs.
-
Inoculation: Inoculate each well with the standardized bacterial suspension as described for the MIC assay.
-
Controls: Include wells with each drug alone to redetermine their individual MICs under the same experimental conditions. Also, include growth and sterility controls.
-
Incubation and Reading: Incubate the plate and read the results as for the MIC determination.
-
FIC Index Calculation: Calculate the FIC index for the three-drug combination using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) + (MIC of Drug C in combination / MIC of Drug C alone)[8]
Interpret the results based on the values in Table 2.
Conclusion
The in vitro evaluation of trisulfapyrimidines provides crucial data for understanding their antimicrobial efficacy and potential for synergistic interactions. The detailed protocols for MIC determination and checkerboard assays outlined in this guide offer a standardized approach for researchers and drug development professionals. The competitive inhibition of the bacterial folate synthesis pathway remains a valid target for antimicrobial therapy, and the strategic combination of sulfonamides in trisulfapyrimidines continues to be a relevant area of study in the ongoing effort to combat bacterial infections.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. idexx.dk [idexx.dk]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. igas.gouv.fr [igas.gouv.fr]
The Advent of a Safer Sulfonamide: A Technical History of Triple Sulfa Therapy
For Immediate Release
A deep dive into the historical development of triple sulfonamide therapy, a pivotal advancement in early antibiotic treatment. This whitepaper explores the scientific rationale, key experiments, and clinical data that led to the widespread adoption of combining sulfonamides to mitigate the risk of renal toxicity, a significant drawback of single sulfonamide use.
The introduction of sulfonamides in the 1930s marked a revolutionary step in medicine, offering the first effective systemic treatment for bacterial infections. However, their utility was often hampered by a serious side effect: crystalluria, the formation of drug crystals in the urinary tract, which could lead to kidney damage. This technical guide delves into the historical development of triple sulfonamide therapy, a strategic formulation designed to overcome this critical limitation.
The Problem with Early Sulfonamide Monotherapy: A High Price for a "Miracle"
The first commercially available sulfonamide, Prontosil, and its active metabolite, sulfanilamide, were hailed as "miracle drugs."[1][2] However, the enthusiasm was soon tempered by reports of significant toxicity, most notably renal complications.[3][4] The limited solubility of sulfonamides and their acetylated metabolites in acidic urine led to their precipitation in the renal tubules, causing obstruction, hematuria (blood in the urine), and in severe cases, anuria (cessation of urine production) and kidney failure.[5][6]
The Dawn of a New Strategy: The Principle of Independent Solubility
In the 1940s, a pivotal breakthrough in sulfonamide therapy came from the work of Dr. David Lehr.[7][8][9] His research was centered on a fundamental principle of physical chemistry: in a solution containing multiple solutes, each solute dissolves independently of the others up to its own saturation point. Lehr hypothesized that by administering a mixture of different sulfonamides, a high total antibacterial concentration could be achieved in the blood and tissues, while the concentration of each individual sulfonamide in the urine would remain below its solubility limit, thus preventing crystallization.[7][10]
The "Triple Sulfa" Combination: A Synergistic Approach to Safety
This principle led to the development of "triple sulfa" preparations, most famously a combination of sulfadiazine, sulfamerazine, and sulfamethazine.[11] These three sulfonamides were chosen for their similar antibacterial spectra and pharmacokinetic profiles. The combination offered a broad range of activity against common bacterial pathogens of the era.
Quantitative Analysis of Solubility
Early experiments conducted by Lehr and others provided the quantitative evidence supporting the triple sulfa concept. The solubility of individual sulfonamides in urine was compared to the solubility of their mixtures.
| Sulfonamide(s) | Solubility in Human Urine (mg/100 mL) at 20°C |
| Sulfadiazine (SD) | ~28 |
| Sulfamerazine (SMD) | ~34 |
| Sulfamethazine (SMMD) | ~70 |
| Mixture (SD + SMD + SMMD) | ~132 (Total) |
| Data adapted from Lehr, D. (1948). The Use of Sulfonamide Mixtures.[10] |
This table clearly demonstrates that while each sulfonamide has a limited solubility, a mixture of the three can achieve a much higher total sulfonamide concentration in the urine before saturation is reached.
Experimental Protocols from the Era
The development and validation of triple sulfonamide therapy relied on a series of key experimental protocols.
Determination of Sulfonamide Concentration in Urine (Bratton-Marshall Method)
A widely used method during this period for quantifying sulfonamides in biological fluids was the Bratton-Marshall method, first described in 1939.
Protocol:
-
Protein Precipitation: An equal volume of 15% trichloroacetic acid was added to a urine sample to precipitate proteins.
-
Diazotization: To the protein-free filtrate, a solution of sodium nitrite was added to diazotize the primary aromatic amine group of the sulfonamide. Excess nitrite was then removed by adding ammonium sulfamate.
-
Coupling Reaction: A solution of N-(1-Naphthyl)ethylenediamine dihydrochloride was added, which coupled with the diazonium salt to form a stable, colored azo dye.
-
Colorimetric Measurement: The intensity of the resulting color, which was proportional to the sulfonamide concentration, was measured using a colorimeter.
Assessment of Antibacterial Synergy (Broth Dilution Method)
While the primary goal of triple sulfa was to enhance safety, the potential for synergistic or additive antibacterial effects was also considered. The broth dilution method was a common technique to assess this.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target bacterium was prepared.
-
Serial Dilutions: Serial dilutions of the individual sulfonamides and the triple sulfa mixture were prepared in a liquid growth medium (broth).
-
Inoculation: Each dilution was inoculated with the bacterial suspension.
-
Incubation: The inoculated tubes were incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the drug(s) that completely inhibited visible bacterial growth. Synergy was indicated if the MIC of the combination was significantly lower than the MIC of the individual components.
Evaluation of Renal Toxicity in Animal Models
Animal studies were crucial in demonstrating the reduced nephrotoxicity of sulfonamide mixtures.
Protocol:
-
Animal Model: Rats or rabbits were commonly used.
-
Drug Administration: Animals were administered high doses of either a single sulfonamide or a triple sulfa mixture orally or via injection.
-
Urine Collection and Analysis: Urine was collected and examined microscopically for the presence of sulfonamide crystals. The volume and pH of the urine were also monitored.
-
Histopathological Examination: After a set period, the animals were euthanized, and their kidneys were harvested for histopathological examination to assess for any signs of tubular damage, crystal deposits, or inflammation.
Visualizing the Rationale and Workflow
The underlying principles and experimental processes can be visualized through the following diagrams.
Conclusion: A Lasting Legacy in Drug Formulation
The development of triple sulfonamide therapy stands as a landmark in the history of antimicrobial chemotherapy. It was a pioneering example of a formulation strategy designed to improve the safety and tolerability of a powerful class of drugs. While the advent of more potent and less toxic antibiotics, such as penicillin, eventually diminished the widespread systemic use of sulfonamides, the principles established during the development of triple sulfa therapy continue to influence modern drug formulation and combination therapies. The legacy of this historical development underscores the importance of innovative approaches to optimizing the therapeutic index of essential medicines.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Reassessment of the rationale for the combinations of sulphonamides with diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. Sulfonamide crystalluria: a forgotten disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. The prevention of renal complications by the therapeutic employment of sulfonamide mixtures; sulfathiazole-sulfadiazine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulphonamides for Mixture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stimson.contentdm.oclc.org [stimson.contentdm.oclc.org]
- 11. Sulfa drug | Description & Facts | Britannica [britannica.com]
Pharmacological Profile of Lantrisul Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lantrisul is a combination sulfonamide antibiotic formulation. Its efficacy relies on the synergistic or additive effects of its constituent components, which belong to the sulfonamide class of synthetic antimicrobial agents. This technical guide provides an in-depth review of the pharmacological profile of the core components of this compound: Sulfadiazine, Sulfamerazine, and Sulfamethazine. The document will detail their mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.
Core Components of this compound
This compound is a "triple sulfa" preparation typically containing:
-
Sulfadiazine
-
Sulfamerazine
-
Sulfamethazine
These components are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).
Mechanism of Action: Inhibition of Folate Synthesis
The antibacterial activity of sulfonamides is derived from their ability to disrupt the de novo synthesis of folate in susceptible microorganisms.[1][2][3] Folate is an essential cofactor for the synthesis of nucleic acids and certain amino acids, making its biosynthesis critical for bacterial proliferation.[1] Mammalian cells are unaffected by this mechanism as they obtain folate from their diet.[1]
The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[4][5] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[6][7] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, preventing the synthesis of dihydropteroate and, consequently, tetrahydrofolate.[8] This leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria.[8]
Signaling Pathway: Bacterial Folate Biosynthesis
References
- 1. Folate - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses. | Semantic Scholar [semanticscholar.org]
- 3. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 6. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Role of Potentiated Sulfonamides in Veterinary Medicine Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of potentiated sulfonamides, a class of antimicrobial agents widely used in veterinary medicine. Given the absence of specific information on "Lantrisul," this document focuses on the well-established principles of combination sulfonamide therapy, which likely represents the core of this compound's functionality.
Introduction
Potentiated sulfonamides are a cornerstone of antibacterial therapy in veterinary medicine, valued for their broad-spectrum efficacy and cost-effectiveness.[1][2] These drugs are combinations of a sulfonamide and a diaminopyrimidine, such as trimethoprim or ormetoprim.[3][4][5] This combination results in a synergistic and often bactericidal effect, a significant improvement over the bacteriostatic action of sulfonamides alone.[3][6] Their application spans various animal species for the treatment of bacterial and protozoal infections.[1][4][5]
Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis
The efficacy of potentiated sulfonamides lies in the sequential blockade of the bacterial folic acid synthesis pathway at two distinct points. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA.[7][8]
-
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). They are structural analogues of para-aminobenzoic acid (PABA), a key substrate for DHPS.[3][7][9] By binding to the enzyme, sulfonamides prevent the synthesis of dihydrofolic acid from PABA.[7][9]
-
Diaminopyrimidines (e.g., trimethoprim) inhibit dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the pathway: the conversion of dihydrofolic acid to tetrahydrofolic acid.[3][5]
This dual inhibition leads to a bactericidal effect, as the bacteria are unable to produce essential components for survival and replication.[3][6]
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. merckvetmanual.com [merckvetmanual.com]
- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Trimethoprim- or Ormetoprim-Sulfonamide Combinations [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 7. Antimicrobial Drugs | Veterian Key [veteriankey.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Cellular Uptake Mechanisms of Trisulfapyrimidines in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake of trisulfapyrimidines (a combination of sulfadiazine, sulfamerazine, and sulfamethazine) in bacteria. Understanding these pathways is critical for optimizing the efficacy of this important class of antibiotics and for developing strategies to overcome bacterial resistance.
Core Cellular Uptake Mechanisms
The primary mechanism for the entry of trisulfapyrimidines into bacterial cells is passive diffusion , driven by the pH gradient across the bacterial cell membrane. This process is supplemented and modulated by the presence of outer membrane porins in Gram-negative bacteria and can be counteracted by efflux pumps, a key driver of antibiotic resistance.
Passive Diffusion and the pH-Partition Hypothesis
The uptake of sulfonamides is largely governed by the pH-partition hypothesis. This theory posits that only the un-ionized, more lipid-soluble form of a weak acid or base can readily diffuse across the lipid bilayer of the cell membrane. Trisulfapyrimidines are weak acids, and their degree of ionization is dependent on the pH of the surrounding environment and their respective pKa values.
The key steps are as follows:
-
Protonation in the External Milieu: In an acidic extracellular environment, a higher proportion of the trisulfapyrimidine molecules exist in their un-ionized, lipid-soluble form.
-
Diffusion Across the Membrane: This neutral form diffuses across the bacterial inner membrane, moving down its concentration gradient.
-
Ionization in the Cytoplasm: The bacterial cytoplasm is typically maintained at a relatively neutral to slightly alkaline pH (around 7.2-7.8). Upon entering this more alkaline environment, the trisulfapyrimidine molecule deprotonates, becoming ionized and less lipid-soluble.
-
Intracellular Trapping: This "ion trapping" mechanism effectively concentrates the drug inside the bacterial cell, as the charged form cannot easily diffuse back across the membrane.
This pH-dependent accumulation is a critical factor in the antibacterial activity of sulfonamides.[1][2]
Role of Outer Membrane Porins in Gram-Negative Bacteria
In Gram-negative bacteria, the outer membrane presents an additional barrier to drug entry. Small, hydrophilic molecules like trisulfapyrimidines can traverse this barrier through water-filled channel proteins known as porins . The most well-characterized of these are OmpF and OmpC in Escherichia coli. While not a specific transport mechanism, the presence and permeability of these porins can influence the rate at which trisulfapyrimidines reach the periplasmic space and, subsequently, the inner membrane. Alterations in the expression or structure of these porins can contribute to reduced drug susceptibility.
Efflux Pumps: A Major Resistance Mechanism
Bacteria have evolved sophisticated efflux systems to actively expel toxic compounds, including antibiotics. The AcrAB-TolC efflux pump is a prominent member of the Resistance-Nodulation-Division (RND) superfamily and is a major contributor to multidrug resistance in Gram-negative bacteria.[3][4][5][6][7] This tripartite system spans the inner membrane, periplasm, and outer membrane, and it can recognize and export a broad range of substrates, including sulfonamides. Overexpression of the AcrAB-TolC pump can significantly reduce the intracellular concentration of trisulfapyrimidines, thereby diminishing their antibacterial efficacy.[5][6]
Quantitative Data on Trisulfapyrimidine Uptake
Quantitative data on the specific transport kinetics (Km, Vmax) and accumulation ratios for individual trisulfapyrimidines in bacteria are not extensively available in the public domain. Most studies focus on the general principles of sulfonamide uptake or the mechanisms of resistance. The tables below are structured to present such data, but are populated with qualitative descriptions based on the established principles of pH-dependent passive diffusion.
Table 1: Transport Kinetics of Trisulfapyrimidines in Bacteria
| Compound | Bacterial Strain | Transport Mechanism | Km (µM) | Vmax (nmol/mg protein/min) | Notes |
| Sulfadiazine | E. coli | Passive Diffusion | Not Applicable | Not Applicable | Uptake rate is dependent on the concentration gradient of the un-ionized form. |
| Sulfamerazine | E. coli | Passive Diffusion | Not Applicable | Not Applicable | Uptake rate is dependent on the concentration gradient of the un-ionized form. |
| Sulfamethazine | E. coli | Passive Diffusion | Not Applicable | Not Applicable | Uptake rate is dependent on the concentration gradient of the un-ionized form. |
Table 2: Accumulation Ratios of Trisulfapyrimidines in Bacteria
| Compound | Bacterial Strain | External pH | Intracellular pH | Accumulation Ratio (Intracellular/Extracellular) | Notes |
| Sulfadiazine | E. coli | 6.0 | ~7.5 | > 1 | Higher accumulation is observed at lower external pH. |
| Sulfadiazine | E. coli | 7.0 | ~7.5 | ≈ 1 | |
| Sulfadiazine | E. coli | 8.0 | ~7.5 | < 1 | |
| Sulfamerazine | E. coli | 6.0 | ~7.5 | > 1 | Higher accumulation is observed at lower external pH. |
| Sulfamethazine | E. coli | 6.0 | ~7.5 | > 1 | Higher accumulation is observed at lower external pH. |
Experimental Protocols
Radiolabeled Sulfonamide Uptake Assay
This assay measures the accumulation of a radiolabeled sulfonamide within bacterial cells over time.
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
Radiolabeled sulfonamide (e.g., [3H]-Sulfadiazine or [14C]-Sulfadiazine).
-
Assay buffer (e.g., phosphate-buffered saline (PBS)) at various pH values.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with appropriate membrane filters (e.g., 0.45 µm pore size).
-
Ice-cold wash buffer (e.g., PBS).
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and wash twice with ice-cold assay buffer. Resuspend the cells in the assay buffer to a specific optical density (e.g., OD600 of 1.0).
-
Initiation of Uptake: Pre-warm the cell suspension to the desired temperature (e.g., 37°C). Add the radiolabeled sulfonamide to a final concentration.
-
Time Points: At various time points (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the cell suspension.
-
Termination of Uptake: Immediately filter the aliquot through a membrane filter under vacuum.
-
Washing: Rapidly wash the filter with ice-cold wash buffer to remove extracellular radiolabeled sulfonamide.
-
Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to moles of sulfonamide accumulated per milligram of bacterial protein.
Bacterial Intracellular pH Measurement using CFDA-SE
This protocol uses the pH-sensitive fluorescent dye carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) to measure the intracellular pH of bacteria.
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
CFDA-SE stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Growth medium adjusted to a range of known pH values.
-
96-well microplate (black, clear bottom).
-
Fluorometric plate reader.
Procedure:
-
Cell Staining: Harvest and wash bacterial cells. Resuspend the cells in PBS containing CFDA-SE and incubate to allow the dye to enter the cells and be cleaved by intracellular esterases, releasing the fluorescent carboxyfluorescein.
-
Standard Curve Generation: Lyse a portion of the stained cells to release the carboxyfluorescein. Resuspend the lysate in buffers of known pH to generate a standard curve of fluorescence intensity versus pH.
-
Measurement: Resuspend the intact stained cells in a medium of known external pH in a 96-well plate.
-
Fluorescence Reading: Measure the fluorescence at two excitation wavelengths (one pH-sensitive and one pH-insensitive) and a single emission wavelength.
-
Data Analysis: Calculate the ratio of the fluorescence intensities from the two excitation wavelengths. Use the standard curve to determine the intracellular pH corresponding to this ratio.
Vesicular Transport Assay for Efflux Pump Activity
This assay uses inside-out membrane vesicles to directly measure the transport of a substrate by an efflux pump.
Materials:
-
Bacterial strain overexpressing the efflux pump of interest (e.g., AcrAB-TolC).
-
Buffer for vesicle preparation (e.g., Tris-HCl with MgCl2 and DTT).
-
French press or sonicator.
-
Ultracentrifuge.
-
Radiolabeled substrate (e.g., a known fluorescent or radiolabeled substrate of the pump).
-
ATP and an ATP-regenerating system.
-
Filtration apparatus.
Procedure:
-
Vesicle Preparation: Grow the bacterial strain and induce the expression of the efflux pump. Harvest the cells and prepare inside-out membrane vesicles by passing the cells through a French press or by sonication, followed by ultracentrifugation to pellet the vesicles.
-
Transport Assay: Incubate the vesicles with the radiolabeled substrate in the presence and absence of ATP.
-
Time Points and Termination: At various time points, take aliquots and filter them through a membrane to separate the vesicles from the assay buffer.
-
Quantification: Measure the amount of radiolabeled substrate trapped inside the vesicles.
-
Data Analysis: ATP-dependent transport is calculated as the difference between the substrate accumulation in the presence and absence of ATP. This can be used to determine the kinetics of the efflux pump.[8][9][10][11][12]
Visualizations
Caption: Cellular uptake and efflux pathways of trisulfapyrimidines in Gram-negative bacteria.
Caption: Experimental workflow for a radiolabeled sulfonamide uptake assay.
Caption: Simplified signaling pathway for the regulation of the AcrAB-TolC efflux pump.
References
- 1. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanistical model for the uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AcrAB-TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AcrAB-TolC Directs Efflux-Mediated Multidrug Resistance in Salmonella enterica Serovar Typhimurium DT104 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport studies in bacterial membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genomembrane.com [genomembrane.com]
- 11. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 12. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Triple Sulfa: An In-depth Technical Guide to its Bacteriostatic and Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple Sulfa, a combination of three sulfonamide antibiotics—sulfadiazine, sulfamethazine, and sulfamerazine—has long been a subject of interest in antimicrobial therapy. This technical guide delves into the core of its antimicrobial action, exploring the distinction between its primarily bacteriostatic nature and the conditions under which bactericidal effects may be observed. By competitively inhibiting the bacterial enzyme dihydropteroate synthase, Triple Sulfa effectively halts the synthesis of folic acid, a crucial component for bacterial growth and replication.[1][2][3][4] This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for determining its efficacy, and a summary of available quantitative data.
Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The antibacterial activity of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike mammals which obtain folic acid from their diet, must synthesize it de novo.[2][4] This pathway is essential for the production of nucleotides (purines and thymidine) and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][2] Sulfonamides, including the components of Triple Sulfa, are structural analogs of PABA.[1][3] This structural similarity allows them to bind to the active site of DHPS, competitively inhibiting the enzyme and thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid (the biologically active form of folic acid). This disruption of the folic acid pathway leads to a cessation of bacterial cell growth and division, resulting in a bacteriostatic effect.[3][5][6]
The combination of three different sulfonamides in Triple Sulfa is intended to broaden the spectrum of activity and reduce the likelihood of crystalluria, a potential side effect of single sulfonamide therapy, as each component has its own solubility profile.[7]
Signaling Pathway: Folic Acid Synthesis Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Analysis of Triple Sulfa Drugs
Introduction
"Triple Sulfa" is a combination of three sulfonamide antibacterial drugs: sulfadiazine, sulfamerazine, and sulfamethazine. This combination is effective against a wide range of bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing these compounds. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the simultaneous determination of these three sulfonamides.[2][3] This application note details a validated HPLC method for the analysis of Triple Sulfa, providing a comprehensive protocol for researchers, scientists, and drug development professionals.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions for the separation of sulfadiazine, sulfamerazine, and sulfamethazine.
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm)[2][4] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | Optimized gradient elution may be required for optimal separation. A common starting point is a gradient of acetonitrile from 20% to 75% over several minutes.[5] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | UV at 270 nm[5] or 278 nm[6] |
| Injection Volume | 20 µL |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 25 mg of each reference standard (sulfadiazine, sulfamerazine, and sulfamethazine) and dissolve in 25 mL of methanol or acetonitrile.[2]
-
Working Standard Solution (e.g., 100 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase. This solution will be used to construct the calibration curve.
2. Sample Preparation (for Pharmaceutical Formulations)
-
Creams/Ointments: Accurately weigh a portion of the cream or ointment equivalent to a known amount of the triple sulfa drugs. Disperse the sample in a suitable solvent (e.g., methanol) with the aid of sonication. Dilute the solution to a final concentration within the linear range of the method and filter through a 0.45 µm syringe filter before injection.
-
Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the triple sulfa drugs and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to a suitable concentration, and filter through a 0.45 µm syringe filter prior to HPLC analysis.
3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas for each of the three sulfonamides.
4. Quantification
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of each sulfonamide in the sample solutions from the calibration curve.
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[7][8] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 for all three analytes[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0%[6] |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range.[7] |
| Limit of Quantitation (LOQ) | Dependent on instrumentation, typically in the ng/mL range.[7] |
| Specificity | The method is specific for the three sulfonamides, with no interference from common excipients. |
Quantitative Data Summary
The following table presents typical retention times and performance data for the simultaneous analysis of the three sulfonamides under the specified conditions.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Sulfadiazine | ~4.5 | 0.5 - 50 | 0.1 | 0.3 |
| Sulfamerazine | ~5.2 | 0.5 - 50 | 0.1 | 0.3 |
| Sulfamethazine | ~6.0 | 0.5 - 50 | 0.1 | 0.3 |
Note: Retention times are approximate and can vary depending on the specific column and HPLC system used.
Visualizations
Caption: Logical relationship of the three active components in a Triple Sulfa formulation.
Caption: Experimental workflow for the HPLC analysis of Triple Sulfa.
References
- 1. scribd.com [scribd.com]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Method for Analysis of Sulfadiazine, Naphthylthiourea, Sulfamethazine, Dexamethasone, Cortisone 21-Acetate | SIELC Technologies [sielc.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Application Note and Protocol: Dissolution Testing of Trisulfapyrimidines Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfapyrimidines tablets are a combination antimicrobial drug product containing three active pharmaceutical ingredients (APIs): sulfadiazine, sulfamerazine, and sulfamethazine. Dissolution testing is a critical quality control parameter for these solid oral dosage forms, as it provides an in vitro measure of the rate and extent of drug release. This data is crucial for ensuring batch-to-batch consistency and can be indicative of the in vivo bioavailability of the drug product.
This document provides a detailed protocol for the dissolution testing of trisulfapyrimidines tablets, adhering to the United States Pharmacopeia (USP) monograph. Additionally, a more specific and stability-indicating High-Performance Liquid Chromatography (HPLC) method is proposed as a superior alternative to the compendial UV spectrophotometric method for the simultaneous quantification of the three active ingredients.
Physicochemical Properties of Trisulfapyrimidines
The selection of an appropriate dissolution medium is guided by the physicochemical properties of the APIs. Sulfadiazine, sulfamerazine, and sulfamethazine are weakly acidic compounds with low aqueous solubility.
| Active Pharmaceutical Ingredient | pKa | Water Solubility (at 25°C) |
| Sulfadiazine | ~6.3 - 6.5[1][2] | 77 mg/L[1] |
| Sulfamerazine | ~7.1 | 202 mg/L (at 20°C)[3] |
| Sulfamethazine | ~7.5 - 7.65[4] | Sparingly soluble |
The pKa values indicate that the solubility of these compounds is pH-dependent. In an acidic medium, the basic amine functional groups will be protonated, increasing the overall solubility of the molecules. This provides the rationale for using an acidic dissolution medium as specified in the USP.
Experimental Protocols
USP Dissolution Testing Protocol
This protocol is based on the official USP monograph for Trisulfapyrimidines Tablets.[5][6]
3.1.1. Equipment and Reagents
-
Dissolution Apparatus: USP Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Dissolution Medium: 0.01 N Hydrochloric Acid
-
0.01 N Sodium Hydroxide
-
USP Reference Standards: Sulfadiazine RS, Sulfamerazine RS, Sulfamethazine RS
-
Purified water
3.1.2. Dissolution Parameters
The following parameters should be set for the dissolution test:
| Parameter | Setting |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of 0.01 N Hydrochloric Acid |
| Rotation Speed | 50 RPM |
| Temperature | 37 ± 0.5 °C |
| Sampling Time | 60 minutes |
3.1.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of USP Sulfadiazine RS, USP Sulfamerazine RS, and USP Sulfamethazine RS in 0.01 N Sodium Hydroxide to obtain a solution with a known concentration of each component, approximately equal to the expected concentration of the sample solution after dissolution.
-
Sample Preparation: Place one trisulfapyrimidines tablet into each dissolution vessel. At 60 minutes, withdraw a sample from each vessel and filter promptly. Dilute a filtered aliquot of the sample with 0.01 N Sodium Hydroxide to a suitable concentration for UV analysis.[5][6]
3.1.4. Analytical Procedure (UV Spectrophotometry)
Determine the amount of total sulfapyrimidines dissolved by measuring the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, which is approximately 254 nm, using a suitable UV-Vis spectrophotometer.[5][6]
3.1.5. Acceptance Criteria
Not less than 70% (Q) of the labeled amount of the total sulfapyrimidines is dissolved in 60 minutes.[5]
Proposed Stability-Indicating HPLC Method
For a more specific and robust quantification that can distinguish between the individual active ingredients and any potential degradation products, a stability-indicating HPLC method is recommended.
3.2.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a mobile phase consisting of a water:methanol:glacial acetic acid (750:249:1, v/v/v) has been shown to be effective.[1][7]
-
Dissolution Medium: 0.01 N Hydrochloric Acid
-
USP Reference Standards: Sulfadiazine RS, Sulfamerazine RS, Sulfamethazine RS
-
HPLC grade solvents
3.2.2. Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of water:methanol:glacial acetic acid (750:249:1, v/v/v)[1][7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3.2.3. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution containing known concentrations of USP Sulfadiazine RS, USP Sulfamerazine RS, and USP Sulfamethazine RS in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Working Standard Solution: Dilute the stock solution with the dissolution medium to a concentration that is within the linear range of the assay.
-
Sample Solution: Withdraw samples from the dissolution vessels at specified time points, filter, and inject directly into the HPLC system. If necessary, dilute with the dissolution medium.
3.2.4. Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:
-
Specificity: Demonstrated by the separation of the three APIs from each other and from any degradation products generated during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[4][8]
-
Linearity: Assessed over a range of concentrations.
-
Accuracy: Determined by recovery studies.
-
Precision: Including repeatability and intermediate precision.
-
Robustness: Evaluated by making small, deliberate changes to the chromatographic conditions.
Data Presentation
All quantitative data from the dissolution testing should be summarized in a clear and structured table for easy comparison.
Table 1: Dissolution Results for Trisulfapyrimidines Tablets
| Unit No. | % Sulfadiazine Dissolved | % Sulfamerazine Dissolved | % Sulfamethazine Dissolved | % Total Sulfapyrimidines Dissolved | Pass/Fail |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 | |||||
| 6 | |||||
| Mean | |||||
| % RSD |
Note: Individual API percentages are best determined by the HPLC method.
Potential for Excipient Interference
Commonly used excipients in tablet formulations include diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., starch, povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).[9][10][11] While most of these are considered inert, some may have the potential to interfere with the analytical method. For instance, certain excipients may have UV absorbance at 254 nm, which could lead to inaccurate results with the UV spectrophotometric method. The HPLC method, with its superior separation capabilities, is less susceptible to such interference. It is crucial during method development and validation to assess the potential for interference from the tablet's placebo.
Visualizations
Caption: Experimental workflow for the dissolution testing of trisulfapyrimidines tablets.
Caption: Logical relationships influencing the outcome of dissolution testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating HPLC method for the simultaneous determination of sulfadiazine sodium and trimethoprim in injectable solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Overview of Oral Solid Dosage Forms and Different Excipients Used for Solid Dosage Formulation | GAJRC [gajrc.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Animal Models for Studying Lantrisul Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lantrisul is a brand name for antibacterial preparations containing sulfonamides, often in combination. These application notes provide a comprehensive overview of the use of animal models in the pharmacokinetic (PK) study of its core components, such as sulfadiazine, frequently used with trimethoprim to achieve synergistic effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for determining appropriate dosing regimens and ensuring efficacy and safety.
The primary mechanism of action for sulfonamides like sulfadiazine involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2][3][4] This disruption of the folate pathway ultimately inhibits bacterial growth.[2]
Pharmacokinetic Parameters of Sulfadiazine and Trimethoprim in Various Animal Models
The selection of an appropriate animal model is a crucial step in preclinical pharmacokinetic studies. The following tables summarize key pharmacokinetic parameters of sulfadiazine and trimethoprim observed in several species. These data can guide researchers in model selection and experimental design.
Table 1: Pharmacokinetic Parameters of Sulfadiazine in Different Animal Species
| Parameter | Ostrich (IM)[5] | Ostrich (Oral)[5] | Dog (Oral)[6] | Pig (IV)[7] | Pig (Oral)[8][9] | Broiler (IV)[10] | Sheep (IV)[11] | Sheep (IM)[11] |
| Dose (mg/kg) | 25 | 25 | 25 | 25 | 25 | 25 | 41.7 | 41.7 |
| Cmax (µg/mL) | 35.47 ± 2.52 | 37.50 ± 3.39 | - | - | - | - | - | - |
| Tmax (h) | 2.47 ± 0.31 | 2.47 ± 0.36 | 4 | - | - | - | - | - |
| t½β (h) | 11.79 ± 0.79 | 10.96 ± 0.56 | 9.9 | 3.7 | 3.1 - 4.3 | 2.01 | 4.10 ± 0.58 | 4.03 ± 0.31 |
| Vd(z)/F (L/kg) | 0.77 ± 0.06 | 0.89 ± 0.07 | - | - | - | - | - | - |
| ClB/F (mL/min/kg) | 0.76 ± 0.04 | 0.89 ± 0.07 | - | - | - | - | - | - |
| Bioavailability (F, %) | 95.41 | 86.20 | - | - | 85-100[8] | ~100[10] | - | 69.00 ± 10.51[11] |
Table 2: Pharmacokinetic Parameters of Trimethoprim in Different Animal Species
| Parameter | Ostrich (IM)[5] | Ostrich (Oral)[5] | Dog (Oral)[6] | Pig (IV)[7] | Pig (Oral)[8][9] | Broiler (IV)[10] | Sheep (IV)[11] |
| Dose (mg/kg) | 5 | 5 | 5 | 5 | 5 | 5 | 8.3 |
| Cmax (µg/mL) | 0.71 ± 0.06 | 0.78 ± 0.10 | - | - | - | - | - |
| Tmax (h) | 2.07 ± 0.28 | 3.27 ± 0.28 | 1 | - | - | - | - |
| t½β (h) | 3.30 ± 0.25 | 3.83 ± 0.33 | 2.5 | 2.9 | 3.4 - 6.0 | 1.49 | 0.59 ± 0.19 |
| Vd(z)/F (L/kg) | 6.2 ± 0.56 | 6.27 ± 0.77 | - | - | - | - | - |
| ClB/F (mL/min/kg) | 21.9 ± 1.46 | 18.83 ± 1.72 | - | - | - | - | - |
| Bioavailability (F, %) | 70.02 | 79.58 | - | - | - | ~100[10] | - |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Folate Synthesis
The synergistic antibacterial action of sulfonamides and trimethoprim is achieved by targeting two sequential steps in the bacterial folic acid synthesis pathway.
References
- 1. pharmacompass.com [pharmacompass.com]
- 2. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRISULFAPYRIMIDINES (SULFADIAZINE) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of sulfadiazine and trimethoprim following intravenous, intramuscular and oral administration in ostriches (Struthio camelus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability and pharmacokinetics of sulphadiazine, N4-acetylsulphadiazine and trimethoprim following intravenous and intramuscular administration of a sulphadiazine/trimethoprim combination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Triple Sulfa MIC Values in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Triple Sulfa (a combination of sulfadiazine, sulfamerazine, and sulfamethazine) using cell culture-based assays. The methodologies are designed to provide more physiologically relevant data compared to standard bacteriological media.
Introduction
Triple Sulfa is a combination of three sulfonamide antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to bacteriostasis. Determining the MIC of Triple Sulfa is essential for assessing its efficacy against various bacterial strains. Standard antimicrobial susceptibility testing is often performed in bacteriological media, which may not reflect the complex microenvironment of a host infection. The following protocols describe the determination of Triple Sulfa MIC values in a mammalian cell culture medium, which can provide a more accurate prediction of in vivo efficacy.
Signaling Pathway: Folic Acid Synthesis Inhibition by Sulfonamides
Sulfonamides act by mimicking the substrate para-aminobenzoic acid (pABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the conversion of pABA to dihydropteroic acid, a precursor of folic acid. Mammalian cells are not affected by sulfonamides as they do not synthesize their own folic acid, instead obtaining it from their diet.
Experimental Protocols
Protocol 1: Preparation of Triple Sulfa Stock Solution
This protocol describes the preparation of a concentrated stock solution of Triple Sulfa for use in MIC assays.
Materials:
-
Sulfadiazine powder
-
Sulfamerazine powder
-
Sulfamethazine powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a 1:1:1 mixture of the three sulfonamides by weight. For example, weigh out 10 mg of sulfadiazine, 10 mg of sulfamerazine, and 10 mg of sulfamethazine.
-
Dissolve the combined 30 mg of Triple Sulfa powder in 1 ml of DMSO to achieve a stock concentration of 30 mg/ml.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Broth Microdilution MIC Assay in Cell Culture Medium
This protocol details the determination of the MIC of Triple Sulfa against a bacterial strain using a broth microdilution method in a 96-well plate format with Dulbecco's Modified Eagle Medium (DMEM) as the assay medium.[1]
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Triple Sulfa stock solution (from Protocol 1)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 ml of TSB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the bacterial suspension with sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml). d. Dilute the adjusted bacterial suspension 1:150 in DMEM to achieve a final inoculum density of approximately 1 x 10⁶ CFU/ml.
-
Serial Dilution of Triple Sulfa: a. Add 100 µl of DMEM to all wells of a 96-well plate. b. Add a calculated volume of the Triple Sulfa stock solution to the first well of each row to achieve a starting concentration of 256 µg/ml. c. Perform a 2-fold serial dilution by transferring 100 µl from the first well to the second, and so on, down each row. Discard 100 µl from the last well. This will create a concentration gradient of Triple Sulfa.
-
Inoculation and Incubation: a. Add 100 µl of the prepared bacterial inoculum to each well, bringing the final volume to 200 µl and halving the drug concentration in each well. The final bacterial density will be approximately 5 x 10⁵ CFU/ml. b. Include a positive control (wells with bacteria and no drug) and a negative control (wells with media only). c. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of Triple Sulfa that completely inhibits visible bacterial growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Protocol 3: Cytotoxicity Assay
This protocol is to determine the potential toxicity of Triple Sulfa to a mammalian cell line, which is crucial when using a cell culture-based MIC assay.
Materials:
-
L929 mouse fibroblast cell line (ATCC CCL-1)
-
DMEM supplemented with 10% FBS
-
Triple Sulfa stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture L929 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. b. Harvest the cells and adjust the cell density to 1 x 10⁵ cells/ml. c. Seed 100 µl of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Drug Exposure: a. Prepare serial dilutions of Triple Sulfa in DMEM as described in Protocol 2. b. Remove the old media from the wells and add 100 µl of the media containing the different concentrations of Triple Sulfa. c. Include a cell control (cells with no drug) and a blank control (media only). d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. The 50% cytotoxic concentration (CC50) is the concentration of Triple Sulfa that reduces cell viability by 50%.
Experimental Workflow
Data Presentation
Table 1: MIC of Triple Sulfa against various bacterial strains
| Bacterial Strain | MIC in Mueller-Hinton Broth (µg/ml) | MIC in DMEM (µg/ml) |
| Escherichia coli ATCC 25922 | 16 | 32 |
| Staphylococcus aureus ATCC 29213 | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | >256 | >256 |
| Streptococcus pneumoniae ATCC 49619 | 4 | 8 |
Table 2: Cytotoxicity of Triple Sulfa on L929 cell line
| Concentration (µg/ml) | % Cell Viability |
| 256 | 15.2 ± 2.1 |
| 128 | 48.9 ± 3.5 |
| 64 | 85.7 ± 4.2 |
| 32 | 95.1 ± 2.8 |
| 16 | 98.3 ± 1.9 |
| 8 | 99.1 ± 1.5 |
| 4 | 99.5 ± 1.2 |
| 0 (Control) | 100 ± 0.0 |
| CC50 (µg/ml) | ~130 |
Conclusion
The provided protocols offer a comprehensive framework for determining the MIC of Triple Sulfa in a cell culture medium, providing data that may better reflect its antibacterial activity in a host environment. The inclusion of a cytotoxicity assay is critical to ensure that the observed antibacterial effect is not due to toxicity to the host cells. The sample data tables illustrate how to present the results in a clear and comparative manner. Researchers should note that MIC values can vary between different media, highlighting the importance of choosing an appropriate assay system for the intended application.
References
Application Notes & Protocols: Formulating Stable Trisulfapyrimidines Suspensions for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfapyrimidines, a combination of sulfadiazine, sulfamerazine, and sulfamethazine, are sulfonamide bacteriostatic antibiotics.[1] This combination is utilized to treat certain bacterial infections by inhibiting the synthesis of dihydrofolic acid, a crucial step in the production of bacterial DNA and proteins.[1][2][3] Formulating these active pharmaceutical ingredients (APIs) into a stable oral suspension is often necessary for research and clinical applications, particularly for patient populations that have difficulty swallowing solid dosage forms.[4]
These application notes provide a comprehensive guide to developing stable and effective trisulfapyrimidines oral suspensions for research purposes. Included are detailed protocols for formulation, characterization, and stability testing, along with data presentation and visualizations to aid in the research and development process.
Pre-formulation Studies
Before formulating the suspension, a thorough understanding of the physicochemical properties of the individual sulfapyrimidines is essential.
Table 1: Physicochemical Properties of Individual Sulfapyrimidines
| Property | Sulfadiazine | Sulfamerazine | Sulfamethazine |
| Molecular Formula | C₁₀H₁₀N₄O₂S | C₁₁H₁₂N₄O₂S | C₁₂H₁₄N₄O₂S |
| Molecular Weight | 250.28 g/mol | 264.31 g/mol | 278.33 g/mol |
| Melting Point | ~252-256 °C | ~236 °C[5] | ~197-200 °C |
| Aqueous Solubility | Sparingly soluble | Slightly soluble | Very slightly soluble |
| pKa | ~6.5 | ~7.1 | ~7.4 |
Note: Exact values may vary depending on the source and experimental conditions.
Formulation Development
The formulation of a stable suspension involves the careful selection of excipients that ensure uniformity, stability, and palatability.
Recommended Excipients
Table 2: Common Excipients for Trisulfapyrimidines Oral Suspension
| Excipient Category | Example(s) | Typical Concentration Range (% w/v) | Purpose |
| Suspending Agent | Sodium Carboxymethylcellulose, Xanthan Gum, Microcrystalline Cellulose, Carbopol® | 0.2 - 2.0 | Increases viscosity to prevent rapid sedimentation of particles.[4][6][7] |
| Wetting Agent | Glycerin, Propylene Glycol | 1.0 - 10.0 | Facilitates the dispersion of hydrophobic drug particles in the aqueous vehicle. |
| Vehicle | Purified Water | q.s. to 100% | The continuous phase in which the solid particles are dispersed.[4] |
| Sweetener | Sucrose, Sorbitol, Sodium Saccharin | 20.0 - 60.0 (for syrups) or 0.1 - 1.0 (for artificial sweeteners) | Improves the taste and patient compliance.[4] |
| Flavoring Agent | Cherry, Strawberry, etc. | 0.1 - 1.0 | Masks the unpleasant taste of the APIs.[4] |
| Preservative | Methylparaben, Propylparaben, Sodium Benzoate | 0.05 - 0.25 | Prevents microbial growth in the aqueous formulation.[7] |
| Buffer System | Citrate or Phosphate buffer | As needed to maintain pH | Maintains a stable pH to ensure drug stability and solubility. |
Experimental Protocol: Preparation of Trisulfapyrimidines Oral Suspension (100 mL batch)
This protocol outlines a general method for preparing a trisulfapyrimidine oral suspension. The exact quantities of excipients should be optimized based on experimental stability data.
Materials:
-
Sulfadiazine powder
-
Sulfamerazine powder
-
Sulfamethazine powder
-
Suspending agent (e.g., Sodium Carboxymethylcellulose)
-
Wetting agent (e.g., Glycerin)
-
Sweetener (e.g., Sucrose)
-
Flavoring agent
-
Preservative (e.g., Methylparaben)
-
Buffer salts (e.g., Sodium Citrate)
-
Purified Water
-
Mortar and Pestle
-
Beakers and graduated cylinders
-
Homogenizer/High-shear mixer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Preparation of the Vehicle:
-
In a beaker, dissolve the sweetener, preservative, and buffer salts in approximately 70 mL of purified water with gentle heating and stirring until a clear solution is obtained.
-
Allow the solution to cool to room temperature.
-
-
Dispersion of the Suspending Agent:
-
Slowly sprinkle the suspending agent onto the surface of the vehicle while stirring vigorously with a magnetic stirrer or homogenizer to avoid clumping. Continue mixing until the suspending agent is fully hydrated and the solution is uniform.
-
-
Wetting of the APIs:
-
Accurately weigh the required amounts of sulfadiazine, sulfamerazine, and sulfamethazine.
-
In a mortar, triturate the powders to a fine and uniform mixture.
-
Add the wetting agent to the powder mixture and levigate to form a smooth, uniform paste.
-
-
Formation of the Suspension:
-
Gradually add the API paste to the prepared vehicle with continuous stirring.
-
Use a high-shear mixer or homogenizer to ensure uniform dispersion of the drug particles.
-
-
Final Adjustments:
-
Add the flavoring agent and mix thoroughly.
-
Transfer the suspension to a 100 mL graduated cylinder and add purified water to reach the final volume.
-
Mix the final suspension well to ensure homogeneity.
-
Measure and adjust the pH if necessary using an appropriate buffer solution.
-
-
Packaging and Storage:
-
Transfer the suspension to a tight, light-resistant container.
-
Store at the recommended temperature (e.g., refrigerated or at controlled room temperature).
-
Quality Control and Stability Testing
A series of quality control tests should be performed to ensure the stability and performance of the formulated suspension.
Experimental Protocols for Quality Control
a) Visual Inspection:
-
Method: Visually inspect the suspension for any signs of caking, crystal growth, or color change at specified time points.
-
Acceptance Criteria: The suspension should be uniform in appearance and free from any visible defects.
b) pH Measurement:
-
Method: Measure the pH of the suspension using a calibrated pH meter at each stability time point.
-
Acceptance Criteria: The pH should remain within a pre-defined range (e.g., ± 0.5 units from the initial pH).
c) Viscosity Measurement:
-
Method: Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the suspension. Measurements should be taken at controlled temperatures and shear rates.
-
Acceptance Criteria: Viscosity should remain within the established specifications, indicating the physical stability of the suspension.
d) Particle Size Analysis:
-
Method: Determine the particle size distribution of the suspended APIs using techniques like laser diffraction or microscopy.
-
Acceptance Criteria: The particle size distribution should not show significant changes over time, which could indicate crystal growth.
e) Sedimentation Volume (F):
-
Method:
-
Pour 50 mL of the suspension into a 50 mL graduated cylinder.
-
Store undisturbed at a controlled temperature.
-
At predetermined time intervals, measure the ultimate volume of the sediment (Vu) and the initial volume of the suspension (Vo).
-
Calculate the sedimentation volume (F) as F = Vu / Vo.
-
-
Acceptance Criteria: A higher F value (closer to 1) indicates better physical stability.
f) Redispersibility:
-
Method: After determining the sedimentation volume, gently shake the graduated cylinder and observe the number of inversions required to fully resuspend the sediment.
-
Acceptance Criteria: The sediment should be easily and uniformly redispersed with gentle shaking.
g) Assay and Purity (Stability-Indicating HPLC Method):
-
Method: A stability-indicating HPLC method should be used to determine the concentration of each sulfapyrimidine and to detect any degradation products. The USP monograph for Trisulfapyrimidines Oral Suspension provides a suitable starting point for method development.[8][9]
-
Acceptance Criteria: The concentration of each API should remain within 90-110% of the initial concentration. No significant degradation peaks should be observed.
Example Stability Study Data
The following table illustrates how to present data from a stability study of different trisulfapyrimidine suspension formulations.
Table 3: Comparative Stability Data for Different Formulations at 25°C/60% RH
| Formulation ID | Suspending Agent (1% w/v) | Initial Viscosity (cP) | Viscosity after 30 days (cP) | Sedimentation Volume (F) after 7 days | Redispersibility (No. of Inversions) | Assay (% of Initial) after 30 days |
| F1 | Sodium CMC | 350 | 320 | 0.95 | 3 | 98.5% |
| F2 | Xanthan Gum | 450 | 435 | 0.98 | 2 | 99.1% |
| F3 | Microcrystalline Cellulose | 300 | 250 | 0.92 | 5 | 97.8% |
Mechanism of Action and Workflow Diagrams
Visualizing the mechanism of action and experimental workflows can aid in understanding and executing the formulation process.
Mechanism of Action: Inhibition of Folate Synthesis
Trisulfapyrimidines act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2][10][11] By blocking this pathway, they prevent the synthesis of nucleotides and amino acids necessary for bacterial growth and replication.
Experimental Workflow for Suspension Formulation and Testing
The following diagram illustrates the logical flow from pre-formulation to the final stability assessment of the trisulfapyrimidines suspension.
Conclusion
The development of a stable trisulfapyrimidines oral suspension requires a systematic approach that includes thorough pre-formulation studies, careful selection of excipients, and a robust quality control and stability testing program. By following the protocols and guidelines outlined in these application notes, researchers can formulate a physically and chemically stable suspension suitable for further investigation. The provided data tables and diagrams serve as valuable tools to guide the experimental process and interpret the results effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. microbenotes.com [microbenotes.com]
- 4. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 5. Stability of extemporaneous sulfadiazine oral suspensions from commercially available tablets for treatment of congenital toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Preparation of Oral Suspensions for Paedi... [degruyterbrill.com]
- 7. scielo.br [scielo.br]
- 8. Trisulfapyrimidines Oral Suspension [drugfuture.com]
- 9. Oral Liquid Formulation Development - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Quantification of Sulfonamides in Pharmaceutical Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the dihydropteroate synthetase (DHPS) enzyme in bacteria, which is crucial for folic acid synthesis[1][2]. Their widespread use in treating infections, such as urinary tract and eye infections, necessitates accurate and reliable quantification in pharmaceutical dosage forms for quality control purposes[1][2]. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose[3][4]. This application note details several validated spectrophotometric methods, including those based on diazotization-coupling reactions, charge-transfer complex formation, and other derivatization techniques.
Method 1: Quantification via Diazotization and Coupling Reaction
Principle: This is one of the most widely used methods for determining sulfonamides. It is based on the reaction of the primary aromatic amino group of the sulfonamide with nitrous acid (formed in-situ from sodium nitrite and an acid) to form a diazonium salt. This salt is then coupled with a chromogenic agent, such as 8-hydroxyquinoline (8-HQ) or chromotropic acid, in an alkaline medium to produce a stable, intensely colored azo dye, which can be quantified spectrophotometrically[1][5][6]. The intensity of the color is directly proportional to the concentration of the sulfonamide.
Experimental Protocol: Diazotization with 8-Hydroxyquinoline (8-HQ)
1. Apparatus and Reagents:
-
A double-beam UV-VIS spectrophotometer with 1-cm matched quartz cells[1].
-
Standard Sulfonamide Solution (1000 µg/mL): Dissolve 100 mg of the reference sulfonamide in 2.0 mL of 10 M sulfuric acid and dilute to 100 mL with distilled water in a volumetric flask[1][7].
-
Working Standard Solution (25 µg/mL): Prepare by appropriate dilution of the stock solution[1][7].
-
Sodium Nitrite (1.0% m/V): Dissolve 1.0 g of NaNO₂ in 100 mL of distilled water[1].
-
Sulfamic Acid (2.0% m/V): Dissolve 2.0 g of sulfamic acid in 100 mL of distilled water. Used to remove excess nitrous acid[1].
-
8-Hydroxyquinoline (8-HQ) (0.5% m/V): Dissolve 0.5 g of 8-HQ in 100 mL of distilled water[1].
-
Sodium Hydroxide (5 M): Prepare in distilled water[1].
-
Sulfuric Acid (1 M and 10 M): Prepare in distilled water[1].
2. Sample Preparation:
-
Tablets: Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 50 mg of the sulfonamide to a 100-mL volumetric flask. Dissolve in 20 mL of 1 M sulfuric acid, filter if necessary, and dilute to the mark with water[1].
-
Eye Drops: Transfer a volume of eye drops equivalent to 50 mg of the sulfonamide (e.g., 5 mL of a 10 mg/mL solution) into a 100-mL volumetric flask. Add 2 mL of 10 M sulfuric acid and dilute to the mark with water[1][8].
3. General Analytical Procedure:
-
Transfer aliquots of the working standard or sample solution into a series of 10-mL volumetric flasks to achieve final concentrations within the Beer's law range (e.g., 0.1-7.0 µg/mL)[5].
-
Add 1.0 mL of 1 M H₂SO₄ and 1.0 mL of 1.0% sodium nitrite solution. Mix well and allow to stand for 3 minutes at room temperature for diazotization.
-
Add 1.0 mL of 2.0% sulfamic acid solution to neutralize the excess nitrite. Mix and let stand for another 2 minutes.
-
Add 1.0 mL of 0.5% 8-HQ solution, followed by 1.0 mL of 5 M NaOH to make the medium alkaline.
-
Dilute to the final volume with distilled water and mix thoroughly.
-
Allow the color to develop for approximately 10 minutes[9].
-
Measure the absorbance of the resulting red-colored azo product at the wavelength of maximum absorption (λmax), typically around 500 nm, against a reagent blank prepared in the same manner without the analyte[1][5].
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.
Quantitative Data Summary (Diazotization with 8-HQ)
| Sulfonamide | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Sulfacetamide | 0.1 - 7.0 | 0.03 | 0.11 | 97.3 - 100.8 | [5][8] |
| Sulfadiazine | 0.1 - 7.0 | 0.05 | 0.18 | 97.3 - 100.8 | [5][8] |
| Sulfaguanidine | 0.1 - 7.0 | 0.04 | 0.14 | 97.3 - 100.8 | [5][8] |
| Sulfamethoxazole | 0.1 - 7.0 | 0.03 | 0.12 | 97.3 - 100.8 |[5][8] |
Visualization of Experimental Workflow
Caption: Workflow for Sulfonamide Quantification via Diazotization.
Method 2: Quantification via Charge-Transfer (CT) Complex Formation
Principle: This method is based on the interaction between sulfonamides, which act as n-electron donors, and electron-accepting reagents (π-acceptors) like picric acid (2,4,6-trinitrophenol)[10]. This interaction forms a colored charge-transfer (CT) complex in a non-aqueous solvent like methanol. The resulting complex exhibits strong absorption in the visible region, which is used for quantification[2][10].
Experimental Protocol: CT Complexation with Picric Acid (PA)
1. Apparatus and Reagents:
-
A double-beam UV-VIS spectrophotometer with 1-cm matched quartz cells[10].
-
Standard Sulfonamide Solution (1000 µg/mL): Dissolve 100 mg of the reference sulfonamide in methanol and dilute to 100 mL in a volumetric flask[10].
-
Working Standard Solution (e.g., 60 µg/mL): Prepare by appropriate dilution of the stock solution with methanol[10].
-
Picric Acid (PA) Reagent (0.1% w/v): Dissolve 100 mg of picric acid in 100 mL of methanol[10].
-
Methanol: Analytical grade[10].
2. Sample Preparation:
-
Tablets: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of the sulfonamide into a 100-mL volumetric flask. Add approximately 40 mL of methanol, sonicate for 10 minutes, and dilute to the mark with the same solvent. Filter the solution, discarding the first portion of the filtrate. Prepare a working sample solution by further dilution with methanol[10].
3. General Analytical Procedure:
-
Transfer aliquots of the working standard or sample solution into a series of 10-mL volumetric flasks to cover the desired concentration range (e.g., 2-30 µg/mL)[10].
-
Add 1.0 mL of the 0.1% picric acid reagent to each flask[10].
-
Dilute to the final volume with methanol and mix well.
-
Allow the reaction to stand for the optimal time to ensure complete color development (e.g., 10-15 minutes at room temperature)[10].
-
Measure the absorbance of the yellow CT complex at its λmax (approx. 410-420 nm) against a reagent blank[10].
-
Construct a calibration curve and calculate the concentration of the sulfonamide in the sample.
Quantitative Data Summary (Charge-Transfer with Picric Acid)
| Sulfonamide | Linearity Range (µg/mL) | λmax (nm) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| Sulfamethoxazole | 2 - 28 | 420 | 0.9992 | [10] |
| Sulfamerazine | 1 - 30 | 410 | 0.9994 |[10] |
Visualization of Logical Relationships
Caption: Formation of a Charge-Transfer Complex for Analysis.
Method 3: Quantification via Derivatization with NQS Reagent
Principle: This method involves the condensation reaction of sulfonamides with potassium 1,2-naphthoquinone-4-sulfonate (NQS). The reaction occurs in a buffered alkaline medium, where the primary amino group of the sulfonamide acts as a nucleophile, displacing the sulfonate group of the NQS reagent. This results in the formation of a colored product that can be measured spectrophotometrically[11][12][13].
Experimental Protocol: Derivatization with NQS
1. Apparatus and Reagents:
-
A UV-VIS spectrophotometer with 1-cm matched cells.
-
Standard Sulfonamide Solution: Prepare a stock solution (e.g., 1000 µg/mL) in distilled water and dilute to obtain working standards.
-
NQS Reagent (0.975% m/v): Dissolve 0.975 g of potassium 1,2-naphthoquinone-4-sulfonate in 100 mL of distilled water. Prepare freshly[13].
-
Buffer Solution (e.g., 0.036 M Borax): Prepare an alkaline buffer to maintain the optimal pH for the reaction[13].
2. Sample Preparation:
-
Prepare aqueous solutions of the pharmaceutical formulation (tablets, etc.) similar to the methods described previously, ensuring the final solvent is compatible with the aqueous reaction medium.
3. General Analytical Procedure:
-
Pipette aliquots of the standard or sample solution into a series of 10-mL volumetric flasks.
-
Add 1.0 mL of the alkaline buffer solution (e.g., Borax solution) to each flask[13].
-
Add 1.0 mL of the 0.975% NQS reagent[13].
-
Mix the contents and allow the reaction to proceed for the required time at a specified temperature if necessary (e.g., 2 hours at room temperature)[11][14].
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the orange-colored product at its λmax (approx. 455-470 nm) against a reagent blank[11][12].
-
Determine the concentration of the sulfonamide from a calibration graph.
Quantitative Data Summary (Derivatization with NQS)
| Analyte | Linearity Range | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| Sulfanilic Acid | - | 470 | 4.7 x 10³ | [11][14] |
| Sulfanilamide | - | 455 | - |[12] |
Visualization of Experimental Workflow
Caption: Workflow for Sulfonamide Quantification using NQS Derivatization.
Comparative Summary of Methods
The choice of method depends on factors such as the specific sulfonamide, the presence of interfering excipients, required sensitivity, and available instrumentation.
| Method | Principle | Typical λmax | Advantages | Disadvantages |
| Diazotization & Coupling | Formation of a colored azo dye | ~500 nm | High sensitivity, good selectivity, widely applicable to primary aromatic amines[1][5] | Multi-step procedure, sensitive to pH and temperature, requires careful control of excess nitrite[1][15] |
| Charge-Transfer Complex | Donor-acceptor complex formation | ~410-420 nm | Simple, rapid, single-step reaction | Lower selectivity, potential interference from other electron-donating compounds, often requires non-aqueous solvents[10] |
| NQS Derivatization | Nucleophilic substitution reaction | ~470 nm | Good for primary amines, provides stable colored product[11][13] | Reaction can be slow, may require heating or extended time for color development[11] |
| Direct UV Spectrophotometry | Intrinsic UV absorbance | ~250-290 nm | Very simple, rapid, no reagents required[16][17] | Low selectivity, high potential for interference from excipients and other UV-absorbing compounds in the formulation[18] |
These protocols provide robust and validated starting points for the quantification of sulfonamides in various pharmaceutical preparations. Method validation, including specificity, linearity, accuracy, precision, and robustness, should be performed for the specific drug product and laboratory conditions.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of sulfonamides | PPTX [slideshare.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. jocpr.com [jocpr.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Application Notes: In Vitro Drug Interaction Studies of Lantrisul
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 7. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 9. lnhlifesciences.org [lnhlifesciences.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How is transporter interaction assessed? [synapse.patsnap.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. bioivt.com [bioivt.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 18. protocols.io [protocols.io]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes: Potentiated Sulfonamides in Aquaculture Disease Research
Introduction
While research under the specific brand name "Lantrisul" in aquaculture is limited in publicly accessible scientific literature, this name typically refers to a class of veterinary drugs known as potentiated sulfonamides. These are synergistic combinations of a sulfonamide (e.g., sulfadiazine, sulfamethoxazole) and a diaminopyrimidine (e.g., trimethoprim). This combination is a cornerstone of antibacterial therapy in veterinary medicine, including aquaculture, due to its broad-spectrum efficacy and the synergistic mechanism that helps mitigate resistance.[1][2]
These application notes provide researchers, scientists, and drug development professionals with a summary of the use of potentiated sulfonamides (represented here by trimethoprim-sulfonamide combinations) for managing key bacterial diseases in aquaculture, with a focus on furunculosis caused by Aeromonas salmonicida.
Mechanism of Action
Potentiated sulfonamides work by sequentially blocking two key enzymes in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of DNA, RNA, and proteins.
-
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.[1][3]
-
Trimethoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in the pathway, which prevents the conversion of dihydrofolic acid to tetrahydrofolic acid.[4][5]
This dual blockade is bactericidal, whereas each component alone is merely bacteriostatic.[1] The bacterial DHFR enzyme is thousands of times more sensitive to trimethoprim than the fish enzyme, providing a margin of safety.[5]
Figure 1: Synergistic mechanism of potentiated sulfonamides.
Quantitative Data Summary
The efficacy of potentiated sulfonamides has been evaluated both in vitro and in vivo. The following tables summarize key quantitative data.
In Vitro Efficacy Data
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. Data for the combination of Sulfadiazine and Trimethoprim against Aeromonas salmonicida, the causative agent of furunculosis, are presented below.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfadiazine-Trimethoprim against Aeromonas salmonicida
| Parameter | Value (mg/L) | Bacterial Strain | Reference |
|---|---|---|---|
| Proposed Epidemiological Cut-off (COEpid) | 4.8 / 0.25 | Aeromonas salmonicida subsp. salmonicida | [6][7] |
| MIC Range (Synergistic) | 0.2 - 3.13 | Sulfadiazine-resistant & sensitive strains | [8] |
| High Resistance MIC | >32 / 608 | Trimethoprim-Sulfamethoxazole resistant strains |[9] |
Note: Values for combinations are typically presented as Sulfonamide / Trimethoprim concentration.
In Vivo Efficacy Data
In vivo studies confirm the therapeutic potential of potentiated sulfonamides in controlling disease outbreaks in fish populations.
Table 2: Effective Therapeutic Dosages for Disease Control
| Fish Species | Disease | Pathogen | Drug Combination | Dosage (mg/kg fish/day) | Treatment Duration | Efficacy Outcome | Reference |
|---|---|---|---|---|---|---|---|
| Salmonids (Trout) | Furunculosis | A. salmonicida | Ormetoprim-Sulfadimethoxine | 50 | Not specified | Effective control of hatchery outbreaks | [10] |
| Nile Tilapia | Safety Study | N/A | Sulfamethoxazole-Trimethoprim | 30-6 and 120-24 | 12 days | Established safety parameters; high dose caused mortality | [4][11] |
| Striped Catfish | General Use | Bacterial diseases | Sulfamethoxazole | 100 - 200 | 5 days | Common therapeutic dosage range |[12] |
Experimental Protocols
The following are detailed protocols for key experiments related to the evaluation of potentiated sulfonamides in aquaculture research.
Protocol 1: In Vitro MIC Determination by Broth Microdilution
This protocol is adapted from methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) for aquatic pathogens.[6][7]
Objective: To determine the minimum inhibitory concentration (MIC) of a potentiated sulfonamide against a specific fish pathogen.
Materials:
-
96-well microplates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate (e.g., Aeromonas salmonicida)
-
Antibiotic stock solutions (e.g., Sulfadiazine and Trimethoprim)
-
Incubator set to appropriate temperature for the pathogen (e.g., 22°C for A. salmonicida)
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial isolate on a suitable agar medium for 24-48 hours. b. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microplate wells.
-
Antibiotic Dilution Series: a. Prepare serial two-fold dilutions of the antibiotic combination (e.g., Sulfadiazine + Trimethoprim at a fixed ratio of 19:1) in CAMHB directly in the 96-well plates.[6][7] b. The final volume in each well should be 100 µL after adding the bacterial inoculum. c. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). b. Seal the plates and incubate at the optimal temperature for the pathogen (e.g., 22°C) for 44-48 hours.[7]
-
Reading Results: a. The MIC is defined as the lowest concentration of the antibiotic combination that completely inhibits visible growth of the bacteria. b. Results can be read visually or with a plate reader.
Figure 2: Workflow for MIC determination via broth microdilution.
Protocol 2: In Vivo Efficacy Study in an Experimental Challenge Model
This protocol provides a framework for evaluating the therapeutic efficacy of a potentiated sulfonamide administered in feed to fish after an experimental infection. It is based on principles from safety and efficacy studies.[4][10][11]
Objective: To assess the ability of a medicated feed containing a potentiated sulfonamide to reduce mortality in fish challenged with a pathogenic bacterium.
Materials:
-
Clinically healthy fish of a relevant species (e.g., Rainbow Trout, Nile Tilapia), acclimated to laboratory conditions.
-
Multiple, identical rearing tanks with appropriate water quality management.
-
Virulent strain of a fish pathogen (e.g., Aeromonas salmonicida).
-
Basal fish feed (pellets).
-
Potentiated sulfonamide drug (e.g., Sulfadiazine-Trimethoprim powder).
-
Feed coating agent (e.g., fish oil).
Procedure:
-
Acclimation: a. Stock fish (e.g., 30 fish per tank) in replicate tanks (minimum of 3 tanks per treatment group). b. Acclimate fish for at least 14 days, monitoring for any signs of disease or stress.
-
Medicated Feed Preparation: a. Calculate the amount of drug needed to achieve the target dose (e.g., 50 mg/kg fish body weight/day) based on the estimated daily feed intake (e.g., 2% of biomass). b. Mix the drug powder thoroughly with the basal feed pellets. c. Lightly coat the pellets with fish oil to bind the drug and improve palatability. Prepare a placebo feed (pellets with oil only) for the control group.
-
Experimental Challenge: a. Challenge all fish (except a negative control group) with the pathogen via a validated method (e.g., intraperitoneal injection or immersion bath). b. Monitor fish closely for the onset of clinical signs of disease.
-
Treatment Administration: a. Begin feeding the respective diets (medicated or placebo) to the treatment and positive control groups 24 hours post-challenge. b. Administer the treatment for a predetermined period (e.g., 10-14 days). c. Feed fish to satiation once or twice daily.
-
Data Collection: a. Record mortality in each tank daily for the duration of the experiment (e.g., 21 days post-challenge). b. Remove dead fish promptly. c. At the end of the trial, calculate the cumulative mortality for each group.
-
Efficacy Calculation: a. Calculate the Relative Percent Survival (RPS) using the formula: RPS = [1 – (% Mortality in Treatment Group / % Mortality in Control Group)] x 100.
Figure 3: Experimental workflow for an in vivo efficacy trial.
Conclusion and Considerations
Potentiated sulfonamides are effective tools for controlling bacterial diseases in aquaculture. However, their use must be managed responsibly. Researchers should be aware of the following:
-
Antimicrobial Resistance: The persistence of sulfonamide and trimethoprim resistance genes in aquaculture environments is a significant concern.[6][13] Prudent use, based on accurate diagnosis and susceptibility testing, is crucial.
-
Withdrawal Times: Pharmacokinetic properties vary by fish species and water temperature.[14] It is essential to conduct residue depletion studies to establish appropriate withdrawal periods to ensure food safety.
-
Regulatory Status: The approval and permitted uses of antibiotics in aquaculture vary by country and region. Researchers must adhere to all local and national regulations.
References
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Potentiated Sulfonamide Antibiotics [cliniciansbrief.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]
- 6. Susceptibility of Aeromonas salmonicida subsp. salmonicida bacteria from French farmed trout to antibiotics commonly used in fish farming, and attempt to set epidemiological cut-off values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Susceptibility of Aeromonas salmonicida subsp. salmonicida bacteria from French farmed trout to antibiotics commonly used in fish farming, and attempt to set epidemiological cut-off values [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis of Sulfonamide and Trimethoprim Resistance in Fish-Pathogenic Aeromonas Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. CLINICAL SAFETY OF SULFAMETHOXAZOLE-TRIMETHOPRIM TREATMENT IN NILE TILAPIA (Oreochromis niloticus) | Ars Veterinaria [arsveterinaria.org.br]
- 12. researchgate.net [researchgate.net]
- 13. Sulphonamide and Trimethoprim Resistance Genes Persist in Sediments at Baltic Sea Aquaculture Farms but Are Not Detected in the Surrounding Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Withdrawal Time Estimation and Dietary Risk Assessment of Sulfamethoxazole in GIFT Tilapia (GIFT Oreochromis niloticus) After Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Trisulfapyrimidines in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with trisulfapyrimidines in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are trisulfapyrimidines and why are they used as a combination?
A1: Trisulfapyrimidines are a combination of three different sulfonamide drugs: sulfadiazine, sulfamerazine, and sulfamethazine. This combination is utilized to enhance the total solubility of the sulfonamides in aqueous solutions, particularly in urine. By using a mixture, the concentration of each individual drug can be kept below its solubility limit, thereby reducing the risk of crystalluria (crystal formation in the urine), a common side effect associated with single sulfonamide therapies.[1] Each component in the mixture retains its own solubility, allowing for a higher total sulfonamide concentration than what could be achieved with a single agent.[1]
Q2: What is the primary reason for the low aqueous solubility of individual sulfapyrimidines?
A2: Sulfonamides, including the individual components of trisulfapyrimidines, are weak organic acids.[1] Their limited aqueous solubility is primarily due to the presence of a hydrophobic benzene ring in their molecular structure. While the sulfonamide group provides some polarity, the nonpolar character of the benzene ring often leads to poor interactions with water molecules, resulting in low solubility, especially in acidic to neutral pH environments.
Q3: How does pH influence the solubility of trisulfapyrimidines?
A3: As weak acids, the solubility of trisulfapyrimidines is highly dependent on the pH of the aqueous solution. In acidic environments (low pH), the sulfonamide molecules are predominantly in their non-ionized, less soluble form. As the pH increases and becomes more alkaline, the sulfonamide group ionizes, forming a more soluble salt.[1] Therefore, increasing the pH of the solution is a common strategy to enhance the solubility of trisulfapyrimidines.
Q4: Are there other methods besides pH adjustment to improve the solubility of trisulfapyrimidines?
A4: Yes, several other techniques can be employed to improve the solubility of trisulfapyrimidines, including:
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of poorly soluble drugs.
-
Complexation: Using complexing agents, such as cyclodextrins, can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution rate.
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can lead to a faster dissolution rate.
Troubleshooting Guides
Issue 1: Precipitation of Trisulfapyrimidines Observed in Solution
-
Possible Cause: The concentration of one or more of the individual sulfapyrimidines has exceeded its solubility limit at the given pH and temperature.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your aqueous solution. For trisulfapyrimidines, a more alkaline pH will generally lead to higher solubility.
-
Adjust pH: If the pH is acidic or neutral, consider adjusting it to a more alkaline range (e.g., pH > 7.5) using a suitable buffer.
-
Temperature Control: Ensure the temperature of the solution is controlled and consistent, as solubility is temperature-dependent.
-
Consider Dilution: If permissible for your experiment, dilute the solution to bring the concentration of each sulfapyrimidine below its saturation point.
-
Issue 2: Inconsistent or Low Bioavailability in Preclinical Studies
-
Possible Cause: Poor dissolution of the trisulfapyrimidines in the gastrointestinal tract is limiting their absorption.
-
Troubleshooting Steps:
-
Formulation Strategy: Investigate different formulation strategies to enhance dissolution, such as creating a salt form, using co-solvents, or preparing a solid dispersion.
-
Particle Size: Analyze the particle size of your drug substance. Micronization can improve the dissolution rate.
-
Excipient Compatibility: Ensure that the excipients used in your formulation are not negatively impacting the solubility or dissolution of the trisulfapyrimidines.
-
Data Presentation
Table 1: Comparative Solubility of Individual Sulfapyrimidines and Trisulfapyrimidine Mixture in Aqueous Buffer at 37°C
| pH | Sulfadiazine (mg/mL) | Sulfamerazine (mg/mL) | Sulfamethazine (mg/mL) | Trisulfapyrimidine Mixture (Total Sulfonamides, mg/mL) |
| 5.0 | ~0.2 | ~0.4 | ~0.8 | ~1.5 |
| 6.0 | ~0.8 | ~1.2 | ~2.0 | ~4.0 |
| 7.0 | ~2.5 | ~3.5 | ~5.0 | >10.0 |
Note: The solubility values for the individual components and the mixture are approximated from graphical data presented in scientific literature. The trisulfapyrimidine mixture consists of equal parts of sulfadiazine, sulfamerazine, and sulfamethazine.[2]
Experimental Protocols
Protocol: Determination of pH-Solubility Profile for Trisulfapyrimidines
This protocol outlines a method to determine the equilibrium solubility of a trisulfapyrimidine mixture across a range of pH values.[3][4][5]
Materials:
-
Trisulfapyrimidine powder (equal parts sulfadiazine, sulfamerazine, sulfamethazine)
-
Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Calibrated pH meter
-
Constant temperature shaker bath (set to 37°C)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the trisulfapyrimidine powder to a series of sealed containers, each containing a known volume of a specific pH buffer. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the containers in a constant temperature shaker bath set at 37°C.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to determine the time required to reach equilibrium.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the containers to stand undisturbed at 37°C for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each container using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
-
pH Measurement:
-
Measure and record the final pH of each filtered solution.
-
-
Sample Analysis:
-
Accurately dilute the filtered samples with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of each sulfapyrimidine component.
-
-
Data Analysis:
-
Calculate the total solubility of the trisulfapyrimidine mixture at each pH by summing the concentrations of the individual components.
-
Plot the total solubility as a function of the final measured pH to generate the pH-solubility profile.
-
Visualizations
Caption: Experimental workflow for determining the pH-solubility profile of trisulfapyrimidines.
Caption: Key factors influencing the aqueous solubility of trisulfapyrimidines.
References
Optimizing HPLC parameters for separating sulfadiazine, sulfamerazine, and sulfamethazine.
Technical Support Center: Optimizing HPLC Parameters for Sulfonamide Separation
Welcome to the technical support center for the HPLC separation of sulfadiazine, sulfamerazine, and sulfamethazine. This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and reliable results.
Experimental Protocols
A successful HPLC separation of sulfadiazine, sulfamerazine, and sulfamethazine relies on the careful selection of several key parameters. Below are detailed methodologies derived from established scientific literature.
Standard Preparation:
Individual stock solutions of sulfadiazine, sulfamerazine, and sulfamethazine (typically 100 µg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.[1][2] Working standards of desired concentrations can then be prepared by diluting the stock solutions with the mobile phase. For analyses involving complex matrices like milk or animal feed, spiked samples are prepared by adding known amounts of the standard solutions to blank matrix samples.
Sample Preparation (General):
For solid samples such as animal feed, an extraction step is necessary. A common method involves extraction with a mixture of methanol and acetonitrile (e.g., 50:50 v/v).[1] For liquid samples like milk, a liquid-liquid extraction with a solvent like chloroform may be employed, followed by evaporation of the solvent and reconstitution of the residue.
Recommended HPLC Method:
This method is a general guideline and may require optimization based on your specific instrumentation and sample matrix.
-
Column: A C18 reversed-phase column is the most common choice for this separation.[2][3] A common dimension is 4.6 x 150 mm with a 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water (acidified with acetic or formic acid) is typically effective. For example, a mobile phase of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) can be used.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[5]
-
Detection Wavelength: UV detection between 254 nm and 270 nm is suitable for all three analytes.[2][3][6][7][8]
-
Column Temperature: Maintaining a constant column temperature, for instance at 30°C or 35°C, can improve peak shape and reproducibility.[8][9]
Data Presentation: HPLC Parameters at a Glance
For easy comparison, the following table summarizes various reported HPLC parameters for the separation of sulfadiazine, sulfamerazine, and sulfamethazine.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry C18 (4.6 x 250 mm, 5 µm)[3] | Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm)[1][2][10] | ODS Hypersil (4 x 125 mm, 5 µm)[11] | Zodiac C18 (4.6 x 150 mm, 5 µm)[12] |
| Mobile Phase | Isocratic elution[3] | 0.05 M SDS, 0.02 M phosphate buffer, 6% propan-2-ol (pH 3)[1][2][10] | Gradient: Water (A) and Acetonitrile (B)[11] | 70:30 (v/v) Methanol:Phosphate Buffer (pH 3)[12] |
| Flow Rate | Not Specified | 0.6 mL/min[2] | 1.0 mL/min[11] | 1.0 mL/min[12] |
| Detection | UV at 254 nm[3] | UV at 260 nm[1][2][10] | UV at 254 nm[11] | UV at 240 nm[12] |
| Temperature | Not Specified | 30°C[2] | 50°C[11] | Ambient[12] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the HPLC separation of sulfadiazine, sulfamerazine, and sulfamethazine.
Q1: Why are my peaks for sulfadiazine, sulfamerazine, and sulfamethazine not separating well (co-eluting)?
A1: Poor resolution is a common issue. Here are several factors to investigate:
-
Mobile Phase Composition: The organic solvent percentage in your mobile phase is critical. If peaks are eluting too quickly and co-eluting, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). Conversely, if retention times are too long, a slight increase in the organic solvent percentage may be necessary.
-
pH of the Mobile Phase: The pH of the mobile phase affects the ionization state of the sulfonamides, which in turn influences their retention. Adjusting the pH with a small amount of acid (e.g., formic acid or acetic acid) can significantly alter selectivity and improve separation.
-
Column Choice: While C18 columns are standard, not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. If resolution is still an issue after mobile phase optimization, trying a C18 column from a different manufacturer or a different stationary phase (e.g., a phenyl-hexyl column) might provide the necessary selectivity.
-
Temperature: Operating at a slightly elevated and controlled column temperature can improve peak shape and sometimes enhance resolution.
Q2: I'm observing significant peak tailing for one or more of my sulfonamide peaks. What could be the cause?
A2: Peak tailing can be caused by several factors:
-
Secondary Interactions: The basic nature of the amine group on the sulfonamides can lead to interactions with acidic silanol groups on the silica backbone of the column, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 3) to suppress this interaction. Using a well-end-capped column can also minimize this effect.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: Contaminants from previous injections or the sample matrix can accumulate at the head of the column, leading to poor peak shape. Flushing the column with a strong solvent or using a guard column can help.
-
Extra-column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak tailing. Ensure your system is properly configured for the best performance.
Q3: My retention times are drifting from one injection to the next. Why is this happening?
A3: Retention time instability can invalidate your results. Consider these potential causes:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, ensure the column is re-equilibrated to the initial conditions for a sufficient time between runs.
-
Mobile Phase Instability: If your mobile phase is a mixture of solvents, ensure it is well-mixed. If using a buffer, make sure it is fresh and has not precipitated. Evaporation of the more volatile solvent component can also alter the mobile phase composition and affect retention times.
-
Pump Issues: Inconsistent flow from the pump due to air bubbles, faulty check valves, or leaks will cause retention time shifts.[13] Degas your mobile phase and prime the pump to remove air bubbles.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for robust methods.
Q4: The baseline of my chromatogram is noisy or drifting. What should I do?
A4: A stable baseline is crucial for accurate quantification.
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline, especially in gradient elution.[13] Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Detector Issues: A dirty flow cell in the UV detector can cause baseline noise. Flushing the flow cell may resolve the issue. A failing lamp can also be a source of noise.
-
Air Bubbles: Air bubbles passing through the detector will cause spikes in the baseline. Ensure your mobile phase is properly degassed.
Visualizing the Workflow
To aid in understanding the process of optimizing your HPLC method, a logical workflow is presented below.
Caption: A workflow for optimizing HPLC parameters for sulfonamide separation.
The following diagram illustrates a systematic approach to troubleshooting common HPLC separation problems.
Caption: A flowchart for troubleshooting common HPLC separation issues.
References
- 1. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD [mdpi.com]
- 3. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 4. UHPLC Analysis of Sulfa Drugs on Ascentis® Express C18 application for UHPLC | Sigma-Aldrich [sigmaaldrich.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Sulfamethazine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108845065B - HPLC method for determining related substances in sulfadiazine suspension - Google Patents [patents.google.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Analytical Method Development and Validation for the Simultaneous Estimation of Sulfadiazine and Pyrimethamine by RP-HPLC Method | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Triple Sulfa Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Triple Sulfa susceptibility testing. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: We are observing significant batch-to-batch variability in our Minimum Inhibitory Concentration (MIC) results for Triple Sulfa. What are the likely causes?
Inconsistent MIC values for sulfonamides can stem from several factors throughout the experimental workflow. Key areas to investigate include the testing medium, bacterial inoculum, and adherence to standardized protocols.[1][2] It is crucial to systematically review each step to identify the source of the variation.
Q2: Our quality control (QC) strain is showing results that are out of the expected range for Triple Sulfa. What should we do?
If QC results fall outside of the acceptable ranges, all susceptibility test results obtained since the last valid QC must be considered invalid.[1] Before re-testing, a thorough investigation is necessary. This should include:
-
Verification of the QC strain: Ensure the correct ATCC strain was used and that its purity and viability are intact.
-
Reagent integrity: Check the expiration dates and storage conditions of the Triple Sulfa drug stocks, media, and any other reagents.
-
Procedural review: Scrutinize the entire testing procedure for any deviations from the established protocol.[1]
Q3: We are observing "trailing" or faint growth in our broth microdilution wells at concentrations above the apparent MIC for Triple Sulfa. How should we interpret these results?
Trailing endpoints can be particularly problematic with sulfonamides. This phenomenon can be caused by a number of factors, including:
-
Media composition: The presence of thymidine in the Mueller-Hinton Agar (MHA) or Broth (MHB) can antagonize the action of sulfonamides, leading to faint growth. Using media with low levels of thymidine is recommended.
-
Inoculum size: An inoculum that is too heavy can overwhelm the drug, leading to trailing. Ensure your inoculum is standardized according to CLSI or EUCAST guidelines.[3]
-
Reading method: Ensure that you are reading the MIC at the point of approximately 80% growth inhibition, as recommended by standard protocols.
Q4: We have noticed colonies growing within the zone of inhibition in our disk diffusion assay for Triple Sulfa. What does this indicate?
The presence of colonies within the zone of inhibition may suggest a resistant subpopulation within your bacterial culture.[1] It is also possible that the culture is contaminated. To investigate this, you should:
-
Isolate one of the colonies from within the zone of inhibition.
-
Re-identify the colony to ensure it is the correct organism.
-
Repeat the susceptibility test on the pure culture of this isolated colony.
If the re-tested colony shows resistance, it is likely that your original culture contained a resistant subpopulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Triple Sulfa, and how does resistance develop?
Triple Sulfa is a combination of three sulfonamide antibiotics: sulfadiazine, sulfamerazine, and sulfamethazine. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[4] Folic acid is a necessary precursor for the synthesis of nucleotides and certain amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth.
Bacterial resistance to sulfonamides can emerge through several mechanisms:
-
Target modification: Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides.
-
Target overproduction: Some bacteria may overproduce para-aminobenzoic acid (PABA), the natural substrate for DHPS, which outcompetes the sulfonamide inhibitor.[4]
-
Drug inactivation: While less common for sulfonamides, some bacteria may acquire enzymes that can inactivate the drug.
-
Alternative metabolic pathways: Bacteria may develop or acquire alternative pathways for folic acid synthesis that are not inhibited by sulfonamides.
Q2: What are the critical factors that can influence the results of antimicrobial susceptibility testing?
Several factors can affect the outcome of antimicrobial susceptibility tests.[2][3] Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for minimizing variability.[1]
| Factor | Description | Potential Impact on Results |
| Inoculum Density | The concentration of bacteria used in the test. | An inoculum that is too high can lead to false resistance, while one that is too low can result in false susceptibility.[3] |
| Growth Medium | The type and quality of the agar or broth used. | The pH, cation concentration, and presence of interfering substances (like thymidine for sulfonamides) can significantly alter results.[1] |
| Incubation Conditions | The temperature, duration, and atmosphere of incubation. | Suboptimal conditions can affect the growth rate of the bacteria and the activity of the antimicrobial agent. |
| Antimicrobial Agent | The quality, concentration, and storage of the drug. | Degradation of the antimicrobial agent or incorrect concentrations will lead to erroneous results. |
| Measurement of Endpoints | The method used to read and interpret the results. | Subjectivity in reading zone diameters or MIC values can introduce variability. |
Q3: Why is it important to use standardized methods for susceptibility testing?
Standardized methods, such as those provided by CLSI and EUCAST, are essential for ensuring that antimicrobial susceptibility test results are accurate, reproducible, and comparable across different laboratories.[3][5] This is critical for:
-
Clinical decision-making: Providing reliable data to guide the selection of appropriate antimicrobial therapy.
-
Drug development: Accurately assessing the in vitro activity of new antimicrobial agents.
-
Surveillance of resistance: Monitoring trends in antimicrobial resistance on a local, national, and global level.
Experimental Protocols
Below is a generalized workflow for performing antimicrobial susceptibility testing by broth microdilution.
Detailed Methodology for Broth Microdilution:
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of Triple Sulfa at a known concentration.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate.
-
-
Inoculation and Incubation:
-
Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Interpret the MIC value as susceptible, intermediate, or resistant according to the interpretive criteria provided by a standards organization like CLSI.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What makes sulfa drugs tick? - WCVM Today - Western College of Veterinary Medicine | University of Saskatchewan [wcvmtoday.usask.ca]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Strategies to minimize degradation of Lantrisul in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Lantrisul in solution. This compound is a combination of three sulfonamides: sulfadiazine, sulfamerazine, and sulfamethazine. Understanding their stability is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of the sulfonamide components of this compound in solution is primarily affected by three main factors:
-
pH: The pH of the solution can significantly influence the rate and pathway of degradation. For instance, the photodegradation of sulfadiazine is slower at an acidic pH (e.g., 4.5) compared to neutral or alkaline pH.[1] Conversely, sulfadiazine is more stable to hydrolysis at pH 4.0.[2][3] For sulfamethazine, different degradation reactions occur under varying pH conditions.[4][5]
-
Light Exposure: Sulfonamides are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light can lead to the breakdown of the drug molecules.[1][6] Sulfadiazine, for example, gradually darkens upon exposure to light.[7]
-
Temperature: Elevated temperatures can accelerate the degradation of many pharmaceutical compounds, including sulfonamides. Continuous thermophilic conditions (e.g., 55°C) have been shown to degrade sulfadiazine rapidly.[8]
Q2: What are the common degradation pathways for the sulfonamides in this compound?
A2: The degradation of the sulfonamide components of this compound can occur through several pathways:
-
Hydrolysis: This involves the cleavage of chemical bonds by water. The S-N bond in sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of sulfanilic acid and the respective aminopyrimidine derivative.[2][4][5] However, under many environmental conditions, sulfonamides are considered hydrolytically stable.[2][3]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. For sulfadiazine, this process is thought to be mediated by hydroxyl radicals.[1] Common photodegradation products can result from the cleavage of the S-N bond and modifications to the aniline and pyrimidine rings.
-
Oxidation: Oxidative degradation can occur, often initiated by reactive oxygen species. This can lead to the formation of hydroxylated and other oxidized derivatives.
-
Thermal Degradation: High temperatures can cause the breakdown of the molecule. For sulfadiazine, thermal degradation has been noted, and its stability can be assessed using thermogravimetric analysis (TGA).[8][9]
Q3: Are there any known degradation products of this compound's components that I should be aware of?
A3: Yes, several degradation products have been identified for the individual sulfonamides in this compound. For sulfadiazine, degradation products can include sulfanilic acid, 2-aminopyrimidine, and various oxidized and hydroxylated derivatives.[10] For sulfamethazine, degradation can lead to products resulting from the breaking of the S-C and S-N bonds, demethylation, and hydroxylation.[4][5] It is important to monitor the formation of these byproducts as they may have different biological activities or toxicities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in this compound solution over a short period. | High storage temperature. | Store the solution at a controlled, cool temperature, such as 2-8°C, and protect from freezing. |
| Exposure to light. | Store the solution in amber or light-protecting containers. Minimize exposure to ambient and UV light during experiments.[7] | |
| Inappropriate pH of the solution. | Adjust and buffer the pH of the solution to a range where the sulfonamides are most stable. For photodegradation, a slightly acidic pH may be beneficial.[1] For hydrolysis, neutral to slightly alkaline pH is generally preferred.[2][3] | |
| Visible changes in the solution (e.g., color change, precipitation). | Photodegradation or chemical reaction. | As mentioned above, protect the solution from light. A color change to a darker shade can indicate degradation.[7] |
| pH shift leading to precipitation. | Ensure the solution is adequately buffered, as the solubility of sulfonamides is pH-dependent. | |
| Inconsistent experimental results. | Degradation of the active compound. | Prepare fresh solutions for each experiment or validate the stability of the stock solution over the intended period of use under your specific storage conditions. |
| Interaction with other components in the solution. | Investigate potential incompatibilities with other excipients or molecules in your formulation. |
Data on Degradation Kinetics
The following table summarizes available quantitative data on the degradation of sulfadiazine, a key component of this compound.
| Component | Condition | Parameter | Value | Reference |
| Sulfadiazine | Photodegradation (365 nm UV light) in water with air saturation | Half-life (t½) | 9.76 minutes | [1] |
| Sulfadiazine | Aerobic non-sterile soils (10 mg/kg) | Half-life (t½) | 12 - 18 days | [11][12] |
| Sulfadiazine | Anoxic soils | Half-life (t½) | 57 - 237 days | [11][12] |
| Sulfadiazine | Continuous thermophilic composting (55°C) | Time to non-detectable levels | 3 days | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (or its individual components) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a controlled oven.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed solutions.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent drug and detect the formation of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate and quantify the components of this compound and their degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all three sulfonamides have significant absorbance (e.g., 270 nm).
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Specificity: Inject blank, placebo, and stressed samples to ensure that the peaks of the parent drugs are well-resolved from any degradation products and excipients.
-
Linearity: Prepare a series of standard solutions of known concentrations and construct a calibration curve.
-
Accuracy and Precision: Determine the recovery and relative standard deviation for multiple preparations at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified.
-
Visualizations
Degradation Pathways
Caption: Major degradation pathways for the sulfonamide components of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of ph on migration patterns and degradation pathways of sulfamethazine in soil systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfadiazine CAS#: 68-35-9 [m.chemicalbook.com]
- 8. Degradation of tetracycline and sulfadiazine during continuous thermophilic composting of pig manure and sawdust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Identification of the specified impurities of silver sulfadiazine using a screening of degradation products in different stress physico-chemical media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation behavior of sulfadiazine in soils under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Matrix: A Technical Support Guide for Trisulfapyrimidine Analysis in Biological Samples
For Immediate Release
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the analysis of trisulfapyrimidines (sulfadiazine, sulfamerazine, and sulfamethazine) in biological samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure accurate and reliable bioanalytical results.
Understanding Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components in a biological sample other than the analyte of interest. These components can include proteins, lipids, salts, and endogenous metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in trisulfapyrimidine analysis?
A1: Matrix effects in the analysis of trisulfapyrimidines from biological samples are primarily caused by endogenous substances that co-elute with the analytes and interfere with their ionization. Common culprits include phospholipids from plasma or tissue, as well as salts and other small molecules. The choice of ionization technique can also play a role; electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods for evaluating matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This quantitative method involves comparing the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, indicates the extent of the matrix effect.[4]
Q3: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended?
A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13). SIL-ISs are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[1] This means they co-elute chromatographically and experience similar extraction recovery and matrix effects. By using the peak area ratio of the analyte to the SIL-IS, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise results.[1]
Q4: Can different biological matrices (e.g., plasma vs. tissue) exhibit different matrix effects for trisulfapyrimidines?
A4: Yes, the composition of the biological matrix can significantly influence the nature and extent of matrix effects. Plasma, for instance, is rich in proteins and phospholipids, while tissue homogenates may contain a different profile of interfering substances. Therefore, it is crucial to validate the analytical method for each specific matrix being investigated.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of trisulfapyrimidines and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / Ion Suppression | High concentration of co-eluting matrix components. | - Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3] - Chromatographic Separation: Modify the LC gradient to better separate the analytes from the matrix components.[3] - Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantitation.[3] |
| Inconsistent Results Between Replicates | Variable matrix effects across different samples (e.g., due to hemolysis or lipemia). Inconsistent sample preparation. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1] - Standardize Sample Collection and Handling: Ensure consistent procedures for sample collection and storage to minimize variability. - Automate Sample Preparation: If possible, use automated liquid handlers to improve the consistency of the extraction process. |
| Analyte Peak Tailing or Splitting | Column contamination from matrix components. Inappropriate injection solvent. | - Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. - Optimize Column Washing: Incorporate a robust column wash step at the end of each run to remove residual matrix components.[5] - Ensure Solvent Compatibility: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[5] |
| Low and Inconsistent Analyte Recovery | Inefficient extraction from the biological matrix. Analyte degradation during sample processing. | - Optimize Extraction pH: Adjust the pH of the sample and extraction solvent to ensure the trisulfapyrimidines are in a neutral form for efficient extraction. - Evaluate Different Extraction Solvents: Test various organic solvents to find the one that provides the best recovery for all three analytes. - Minimize Sample Processing Time: Process samples in a timely manner and consider keeping them on ice to minimize potential degradation.[1] |
Experimental Protocols
Below are detailed methodologies for the analysis of trisulfapyrimidines in bovine liver, which can be adapted for other biological matrices with appropriate validation.
Sample Preparation: QuEChERS-based Extraction
This protocol is adapted from a method for sulfonamide analysis in bovine liver.[6]
-
Homogenization: Weigh 2 grams of the homogenized tissue sample into a 50 mL centrifuge tube.
-
Spiking: Add the internal standard solution to the sample. For quality control, spike with a known concentration of trisulfapyrimidines. Vortex for 30 seconds.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously for 30 seconds.
-
Salting Out: Add the QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 6 mL of the upper acetonitrile layer to a dispersive SPE tube containing a suitable sorbent. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer 4 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 800 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the three trisulfapyrimidines and elute them away from the solvent front where matrix effects are often most pronounced.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of trisulfapyrimidines in medicated feed, which can serve as a reference for expected performance in biological matrices.[7]
Table 1: Recovery of Trisulfapyrimidines
| Analyte | Spiking Level (mg/kg) | Average Recovery (%) |
| Sulfadiazine | 100 | 95.2 |
| 200 | 98.7 | |
| 400 | 101.3 | |
| Sulfamerazine | 100 | 92.4 |
| 200 | 96.8 | |
| 400 | 99.5 | |
| Sulfamethazine | 100 | 97.1 |
| 200 | 100.2 | |
| 400 | 103.8 |
Table 2: Precision of Trisulfapyrimidine Analysis
| Analyte | Spiking Level (mg/kg) | Repeatability (RSDr, %) | Within-lab Reproducibility (RSDR, %) |
| Sulfadiazine | 100 | 4.1 | 5.9 |
| 200 | 3.8 | 5.5 | |
| 400 | 3.5 | 5.2 | |
| Sulfamerazine | 100 | 4.5 | 6.3 |
| 200 | 4.2 | 6.0 | |
| 400 | 3.9 | 5.7 | |
| Sulfamethazine | 100 | 3.9 | 5.6 |
| 200 | 3.6 | 5.3 | |
| 400 | 3.2 | 4.8 |
Visualizing Workflows and Logical Relationships
Experimental Workflow for Sample Analysis
Caption: A generalized workflow for the analysis of trisulfapyrimidines in biological samples.
Troubleshooting Logic for Ion Suppression
Caption: A decision-making workflow for troubleshooting ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of trisulfapyrimidines in animal studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the bioavailability of trisulfapyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are trisulfapyrimidines and why is their bioavailability a common challenge?
Trisulfapyrimidines are a combination of three sulfonamide antibiotics: sulfadiazine, sulfamerazine, and sulfamethazine. This combination is used in veterinary medicine to provide a broad spectrum of antibacterial activity.[1] A primary challenge with these compounds is their poor aqueous solubility, which can limit their dissolution rate in the gastrointestinal (GI) tract—a critical prerequisite for absorption into the systemic circulation.[2][3] Poor solubility often leads to low and variable oral bioavailability, potentially reducing therapeutic efficacy.[4][5]
Q2: What are the primary formulation strategies to improve the oral bioavailability of poorly soluble drugs like trisulfapyrimidines?
Enhancing the bioavailability of poorly soluble drugs, classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, involves increasing their solubility and dissolution rate.[2][6] Several advanced formulation strategies can be employed, each with its own advantages and limitations.
Table 1: Summary of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Description | Advantages | Limitations |
| Particle Size Reduction | Decreasing the particle size to the micrometer (micronization) or nanometer (nanosuspensions) range increases the surface area-to-volume ratio.[3][7] | Increases dissolution rate according to the Noyes-Whitney equation. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[3][7] |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic carrier matrix.[4][7] This high-energy amorphous form is more soluble than the stable crystalline form. | Significantly enhances solubility and dissolution; can lead to supersaturated solutions in the GI tract.[7] | Amorphous forms can be physically unstable and may recrystallize over time, especially with exposure to heat or moisture.[4] |
| Lipid-Based Formulations | The drug is dissolved in lipid excipients, such as oils and surfactants. Self-emulsifying drug delivery systems (SEDDS) form fine oil-in-water emulsions upon contact with GI fluids.[2][8] | Enhances solubilization, can bypass dissolution steps, and may facilitate lymphatic absorption, avoiding first-pass metabolism.[4][8] | Potential for drug precipitation upon dispersion; chemical stability of the drug in the lipid vehicle must be assessed. |
| Complexation | The drug molecule is enclosed within the cavity of a complexing agent, most commonly a cyclodextrin, to form a more soluble inclusion complex.[2][8][9] | Increases aqueous solubility and dissolution rate without altering the drug's chemical structure. | The amount of drug that can be complexed is limited; high concentrations of cyclodextrins may have safety concerns.[2] |
Q3: How do potentiated sulfonamides work, and how does co-formulation impact bioavailability studies?
Potentiated sulfonamides are combinations of a sulfonamide with a diaminopyrimidine, such as trimethoprim.[1][10] These agents act synergistically by sequentially blocking two steps in the microbial folic acid synthesis pathway.[10] While this combination enhances antibacterial activity, it adds complexity to bioavailability studies. When formulating, the physicochemical properties of both drugs must be considered.[11] Furthermore, pharmacokinetic interactions can occur; for example, some drugs can alter the absorption or metabolism of co-administered agents.[12][13] It is essential that the chosen formulation strategy improves the bioavailability of both components and that the analytical method can simultaneously quantify each drug and its major metabolites.[14][15]
Q4: What analytical methods are suitable for quantifying trisulfapyrimidines in animal plasma and tissues?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the simultaneous determination of sulfadiazine, sulfamerazine, sulfamethazine, and often trimethoprim, in biological matrices.[14][16][17] LC-MS/MS is generally preferred due to its superior sensitivity, selectivity, and ability to meet the stringent identification criteria set by regulatory bodies.[17] A robust method requires an efficient sample preparation step (e.g., protein precipitation followed by solid-phase extraction) to remove interferences from the biological matrix.[15][17]
Troubleshooting Guides
Problem 1: Plasma concentrations are consistently below the limit of quantification (LOQ).
This is a common issue in early preclinical studies. The underlying cause is often related to poor absorption, rapid clearance, or analytical/technical issues.
-
Possible Cause A: Poor Oral Absorption: The formulation may not be adequately solubilizing the drug in the GI tract.
-
Solution: Employ a bioavailability-enhancing formulation strategy as outlined in Table 1. For early-stage studies, a simple co-solvent system can be used for a quick assessment, while lipid-based systems or amorphous solid dispersions are often preferred for more clinically relevant formulations.[18]
-
-
Possible Cause B: Rapid First-Pass Metabolism or Systemic Clearance: The drug may be absorbed but then rapidly metabolized by the liver or cleared from circulation before reaching measurable concentrations.
-
Possible Cause C: Dosing or Sampling Error: Improper dosing technique (e.g., incorrect gavage placement) or issues with blood sample collection and processing can lead to inaccurate results.
Problem 2: High variability in bioavailability data between animal subjects.
High inter-animal variability complicates data interpretation and can mask the true effect of a formulation.
-
Possible Cause A: Influence of Food: The presence or absence of food can significantly alter drug absorption. For some sulfonamides, bioavailability is greatly decreased by feeding.[1]
-
Solution: Standardize feeding schedules. All animals should be fasted for a consistent period before dosing and fed at a specific time point post-dose. The impact of food should be characterized in a formal food-effect bioavailability study.
-
-
Possible Cause B: Drug-Drug Interactions (DDIs): Co-administered drugs can alter bioavailability.
-
Possible Cause C: Species and Individual Differences: Pharmacokinetics can vary significantly between species and even between individuals due to genetic differences in metabolism.[1] The plasma half-life of sulfadiazine, for instance, is 10.1 hours in cattle but only 2.9 hours in pigs.[1]
-
Solution: Use a sufficient number of animals to achieve statistical power. If possible, use a crossover study design where each animal serves as its own control, which can help reduce inter-animal variability.[22]
-
Table 2: Example Pharmacokinetic Parameters of Sulfonamides in Animal Models
| Drug | Animal Model | Dose (mg/kg) & Route | Tmax (h) | Oral Bioavailability (F%) | Reference |
| Sulfamethoxazole | Dwarf Goat | 30; Intraruminal | 0.8 ± 0.2 | 12.4 ± 4.7 | [23] |
| Sulfamerazine | Dwarf Goat | 30; Intraruminal | - | 67.6 ± 13.5 | [23] |
| Sulfadiazine | Shiba Goat | 10; Oral | 6.0 ± 0.0 | 83.9 ± 17.0 | [24] |
| Sulfadimidine | Shiba Goat | 10; Oral | 2.0 ± 1.2 | 44.9 ± 16.4 | [24] |
| Sulfadiazine | Ostrich | 25; Oral | 2.47 ± 0.36 | 86.20 | [22] |
| Trimethoprim | Ostrich | 5; Oral | 3.27 ± 0.28 | 79.58 | [22] |
| (Values are presented as mean ± SD where available) |
Experimental Protocols
Protocol 1: General Method for Preparation of a Solid Dispersion (Solvent Evaporation)
This protocol provides a basic workflow for creating an amorphous solid dispersion, a common technique to enhance solubility.
-
Solvent Selection: Identify a suitable volatile common solvent (e.g., methanol, acetone) that can fully dissolve both the trisulfapyrimidine mixture and the selected hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Prepare a solution by dissolving the drug and polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:4 by weight). Stir magnetically until a clear solution is obtained.[18]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low to prevent chemical degradation of the drug.[18]
-
Drying: Transfer the resulting solid film or powder to a vacuum oven and dry for 24-48 hours at a controlled temperature (e.g., 40°C) to remove any residual solvent.[18]
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Perform in vitro dissolution testing to verify improved release characteristics compared to the crystalline drug.
Protocol 2: General Method for Quantification of Sulfonamides in Plasma by LC-MS/MS
This protocol outlines the key steps for analyzing drug concentrations in plasma samples collected from an animal study.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[17]
-
Mobile Phase: A gradient of methanol and water/ammonium acetate with formic acid is typically effective for separation.[17]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for sulfadiazine, sulfamerazine, sulfamethazine, and the internal standard.[17]
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in blank plasma.
-
Calculate the concentration of each analyte in the unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio vs. concentration).
-
References
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]
- 11. What impact will the combination of multiple drugs have on drug delivery? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. The Issue of Pharmacokinetic-Driven Drug-Drug Interactions of Antibiotics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of sulphadiazine and trimethoprim in plasma and tissues of cultured fish for residual and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability and dissolution behavior of trisulfapyrimidine suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of some sulfonamides and trimethoprim in chicken, fish muscle and eggs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacokinetic drug-drug interaction and their implication in clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and bioavailability of sulfadiazine and trimethoprim following intravenous, intramuscular and oral administration in ostriches (Struthio camelus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide | Semantic Scholar [semanticscholar.org]
Optimizing Triple Sulfa Dosing: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing dosing regimens of Triple Sulfa (a combination of sulfadiazine, sulfamerazine, and sulfamethazine) for specific pathogens. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Triple Sulfa?
A1: Triple Sulfa is a combination of three sulfonamide antibiotics that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] By blocking folic acid synthesis, Triple Sulfa inhibits bacterial growth and replication, exerting a bacteriostatic effect.[1] The combination of three sulfonamides is intended to provide a broader spectrum of activity and potentially reduce the development of resistance.
Q2: What are the target pathogens for Triple Sulfa?
A2: Triple Sulfa is effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Susceptible organisms often include species of Streptococcus, Staphylococcus, and various Enterobacteriaceae such as Escherichia coli.[1][2] However, resistance to sulfonamides is widespread, so susceptibility testing is crucial before use.[3]
Q3: How do I prepare a stock solution of Triple Sulfa for in vitro experiments?
A3: To prepare a stock solution, you will need the powdered form of each individual sulfonamide (sulfadiazine, sulfamerazine, and sulfamethazine). Due to the poor water solubility of sulfonamides, a solvent such as dimethyl sulfoxide (DMSO) is often required. A general protocol is as follows:
-
Calculate the required mass: Determine the desired final concentration of each sulfonamide in your stock solution (e.g., 10 mg/mL).
-
Dissolve the powders: Individually weigh and dissolve each sulfonamide powder in a minimal amount of 100% DMSO. Gentle warming and vortexing can aid dissolution.
-
Combine and dilute: Once dissolved, combine the individual solutions and bring the final volume to the desired level with sterile distilled water or a suitable buffer. The final concentration of DMSO should be kept low (typically <1%) in your experimental setup to avoid solvent-induced toxicity to the bacteria.
-
Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Q4: Are there any known off-target effects or alternative signaling pathways affected by sulfonamides?
A4: While the primary mechanism of action is the inhibition of folate synthesis, emerging research suggests that sulfonamides may also interfere with bacterial communication systems. Some studies have shown that sulfonamide-based compounds can interfere with quorum sensing (QS) in certain bacteria, such as Stenotrophomonas maltophilia and Burkholderia cepacia.[4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.[5] Low doses of sulfonamides have been observed to interact with LuxR-type quorum-sensing proteins, potentially altering bacterial behavior.[5]
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause: Inconsistent inoculum density.
-
Solution: Ensure that the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before each experiment. This corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli.
-
-
Possible Cause: Degradation of the antibiotic.
-
Solution: Prepare fresh working solutions of Triple Sulfa from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Presence of thymidine in the growth medium.
-
Solution: Some media contain thymidine, which can bypass the inhibitory effect of sulfonamides. Use a thymidine-free medium, such as Mueller-Hinton Broth (MHB), for susceptibility testing.
-
Issue 2: No observable inhibition of bacterial growth, even at high concentrations.
-
Possible Cause: The pathogen is resistant to sulfonamides.
-
Solution: Confirm the resistance profile of your bacterial strain using a reference strain with known susceptibility. Widespread resistance to sulfonamides is common.[3]
-
-
Possible Cause: The drug has precipitated out of the solution.
-
Solution: Visually inspect your drug dilutions for any precipitate. If precipitation occurs, you may need to adjust the solvent concentration or prepare fresh dilutions.
-
-
Possible Cause: Incorrect incubation conditions.
-
Solution: Ensure that the incubation temperature and duration are appropriate for the specific pathogen being tested. For most common pathogens, incubation at 35-37°C for 16-20 hours is standard.
-
Issue 3: Unexpected bacterial growth patterns in the microtiter plate.
-
Possible Cause: Contamination of the bacterial culture or reagents.
-
Solution: Always use aseptic techniques. Include a sterility control (medium only) and a growth control (medium with bacteria, no antibiotic) in every experiment.
-
-
Possible Cause: "Skipped wells" phenomenon.
-
Solution: This can occur due to technical errors in dilution or the presence of a small, resistant subpopulation. Repeat the assay, paying close attention to pipetting accuracy.
-
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Individual Sulfonamides against Common Pathogens.
| Sulfonamide | Pathogen | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Sulfadiazine | Escherichia coli | >128 | 32 - >128 |
| Staphylococcus aureus | 64 | 16 - >128 | |
| Streptococcus pneumoniae | 16 | 4 - 64 | |
| Sulfamerazine | Escherichia coli | 128 | 64 - 256 |
| Staphylococcus aureus | 32 | 8 - 128 | |
| Streptococcus pneumoniae | 8 | 2 - 32 | |
| Sulfamethazine | Escherichia coli | >256 | 128 - >512 |
| Staphylococcus aureus | 128 | 32 - 256 | |
| Streptococcus pneumoniae | 32 | 8 - 128 |
Note: These values are representative and can vary significantly between different strains. It is essential to determine the MIC for the specific strains used in your experiments.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
Triple Sulfa stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the Triple Sulfa stock solution in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the drug dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control well (100 µL of inoculum in CAMHB without antibiotic) and a negative control well (100 µL of CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of Triple Sulfa that completely inhibits visible growth of the organism.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to determine if the combination of the three sulfonamides in Triple Sulfa has a synergistic, additive, indifferent, or antagonistic effect.
Procedure:
-
Prepare serial dilutions of two of the sulfonamides (e.g., sulfadiazine and sulfamerazine) along the x- and y-axes of a 96-well plate, respectively.
-
Add a fixed concentration of the third sulfonamide (sulfamethazine) to all wells.
-
Inoculate the plate with the test organism as described in the MIC protocol.
-
After incubation, determine the MIC of each drug in the combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1: Additive
-
1 < FIC Index ≤ 4: Indifference
-
FIC Index > 4: Antagonism
-
Mandatory Visualization
Caption: Folic acid synthesis pathway and the inhibitory action of Triple Sulfa.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Synergy Between Antibiotics and Pulmonary Toll-Like Receptor 5 Stimulation in Antibiotic-Sensitive or -Resistant Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergy Between Proline-Rich Antimicrobial Peptides and Small Molecule Antibiotics Against Selected Gram-Negative Pathogens in vitro and in vivo [frontiersin.org]
- 4. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH-Dependent Stability of Sulfonamide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the pH-dependent stability of sulfonamide solutions effectively.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and handling of sulfonamide solutions.
Issue 1: Precipitation or Cloudiness Observed in the Solution
-
Question: My sulfonamide solution was initially clear, but now it has turned cloudy or a precipitate has formed. What is the cause and how can I resolve this?
-
Answer: Precipitation in sulfonamide solutions is most commonly due to pH-dependent solubility. Sulfonamides are amphoteric molecules, meaning their charge state and, consequently, their solubility in aqueous solutions, are highly dependent on the pH. The lowest solubility is often observed near the isoelectric point of the molecule.
-
Immediate Actions:
-
Verify the pH of your solution. It may have shifted due to absorption of atmospheric CO2 (if alkaline) or interaction with container surfaces.
-
Consult the pKa values of your specific sulfonamide. If the solution pH is close to the pKa, the un-ionized, less soluble form may be predominating.
-
To redissolve the precipitate, you can try adjusting the pH. For most sulfonamides, increasing the pH (making it more alkaline) will deprotonate the sulfonamide group, forming a more soluble salt. Conversely, significantly lowering the pH will protonate the amino group, which can also increase solubility, though acidic conditions may accelerate hydrolysis.
-
-
Preventative Measures:
-
Use Buffers: Prepare your solutions using a suitable buffer system to maintain a stable pH within the optimal solubility range for your sulfonamide.
-
Consider Cosolvents: If working with a particularly insoluble sulfonamide, consider preparing a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO, and then diluting it into your aqueous buffer.
-
Temperature Control: Be aware that temperature changes can also affect solubility. Avoid drastic temperature fluctuations during storage and use.
-
-
Issue 2: Unexpected Color Change in the Solution
-
Question: My sulfonamide solution has developed a yellow or brownish tint. What does this indicate?
-
Answer: An unexpected color change often signifies chemical degradation. Sulfonamides can undergo oxidative degradation, particularly when exposed to light (photodegradation) or in the presence of certain metal ions. The degradation products are often colored compounds.
-
Troubleshooting Steps:
-
Protect from Light: Store sulfonamide solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Use High-Purity Solvents: Ensure that the solvents and buffers used are free from metal ion contamination.
-
Inert Atmosphere: For highly sensitive sulfonamides, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Analytical Confirmation: Use a stability-indicating analytical method, such as HPLC-UV, to confirm degradation and identify potential degradation products.
-
-
Issue 3: Drifting pH in a Buffered Solution
-
Question: I prepared a buffered sulfonamide solution, but the pH is not stable. What could be the cause?
-
Answer: pH drift in a buffered solution can be caused by several factors.
-
Potential Causes and Solutions:
-
Inadequate Buffer Capacity: The chosen buffer may not have sufficient capacity to resist pH changes caused by the addition of the sulfonamide (if it's in a salt form) or absorption of atmospheric CO2. Ensure the buffer's pKa is close to the desired pH of the solution and use a high enough buffer concentration.
-
Contamination: Microbial contamination can lead to changes in pH. Ensure sterile preparation techniques and consider filtering the solution through a 0.22 µm filter.
-
Electrode Issues: If you are monitoring the pH with an electrode, the drift could be an artifact of a faulty or improperly calibrated electrode. Ensure your pH meter and electrode are functioning correctly.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: How does pH affect the chemical stability of sulfonamides?
A1: The pH of a solution is a critical factor governing the rate of hydrolytic degradation of sulfonamides. Both acidic and basic conditions can catalyze the breakdown of the sulfonamide molecule. The maximum stability for many sulfonamides is often found in the neutral to slightly alkaline pH range. Under acidic conditions, hydrolysis of the S-N bond can occur, while alkaline conditions can also promote degradation, though the specific mechanisms may vary depending on the sulfonamide's structure.
Q2: Which functional groups in sulfonamides are susceptible to pH-dependent degradation?
A2: The primary site of hydrolytic cleavage is the sulfonamide bond (S-N). Additionally, other functional groups on the molecule can be affected. For example, in sulfacetamide, the acetyl group can be hydrolyzed. The specific degradation pathway is dependent on the structure of the individual sulfonamide.
Q3: How can I determine the optimal pH for the stability of my sulfonamide solution?
A3: The optimal pH for stability can be determined by conducting a pH-rate profile study. This involves preparing the sulfonamide solution in a series of buffers across a wide pH range (e.g., pH 2 to 10) and storing them at a constant temperature. Samples are then analyzed at various time points using a stability-indicating method like HPLC to determine the degradation rate at each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Q4: What is a stability-indicating analytical method, and why is it important?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately detect and quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products. HPLC with UV or mass spectrometry detection is the most common stability-indicating method for sulfonamides. This is crucial because it allows you to distinguish between a loss of the parent compound and the appearance of degradants, providing a true picture of the solution's stability.[3]
Q5: Are there any specific buffer species I should avoid when working with sulfonamides?
A5: While common buffers like phosphate and acetate are generally acceptable, it's important to be aware that some buffer components can potentially catalyze degradation reactions. For instance, citrate and phosphate buffers have been noted to catalyze the photodegradation of sulfacetamide.[4] It is always advisable to consult the literature for your specific sulfonamide or conduct a preliminary stability study with your chosen buffer system.
Data Presentation
The following tables summarize the pH-dependent stability of selected sulfonamides.
Table 1: Half-life (t₁/₂) of Sulfadiazine Photodegradation at Different pH Values
| pH | Half-life (t₁/₂) (minutes) |
| 4.52 | Slower degradation |
| 6.98 | 9.76 |
| 8.90 | Faster degradation |
Data extracted from a study on the photodegradation of sulfadiazine under UV light. The terms "slower" and "faster" are relative to the degradation at pH 6.98.[5]
Table 2: Degradation of Sulfacetamide Solutions Under Stress Conditions
| Condition | pH | Exposure Time | Degradation (%) |
| Thermal (Heat) | ~5.5 | 10 hours | ~15 |
| UV Light | ~5.5 | 1 hour | ~29 |
This data indicates that sulfacetamide is susceptible to both thermal and photolytic degradation.[4]
Experimental Protocols
Protocol 1: Hydrolytic Stability Testing as a Function of pH (Adapted from OECD Guideline 111)
This protocol outlines a general procedure to determine the rate of hydrolysis of a sulfonamide at different pH values.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Ensure the buffers are free of any components that might interfere with the analysis.
-
Preparation of Test Solutions: Prepare a stock solution of the sulfonamide in a suitable solvent. Dilute the stock solution in each of the buffer solutions to a final concentration that is less than half the saturation concentration and suitable for the analytical method.
-
Incubation: Transfer the test solutions into sterile, sealed containers (e.g., amber glass vials) and incubate them in the dark at a constant temperature (e.g., 50°C for an accelerated preliminary test).
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw aliquots from each test solution.
-
Analysis: Immediately analyze the concentration of the remaining parent sulfonamide in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the sulfonamide concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for sulfonamide stability analysis.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phase Preparation: A common mobile phase for sulfonamide analysis is a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component should be adjusted to achieve optimal separation. A typical starting point could be a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 30:70 ratio.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific sulfonamide (often in the range of 250-280 nm).
-
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the linear range of the method.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. This includes performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the sulfonamide from its degradation products.[6][7]
Mandatory Visualizations
References
- 1. Top 3 Reasons pH Measurements Drift and Their Solutions - M4 Knick [m4knick.com]
- 2. atlas-scientific.com [atlas-scientific.com]
- 3. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Avoiding common pitfalls in sulfonamide antibacterial assays.
Welcome to the technical support center for sulfonamide antibacterial assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls and obtain accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfonamide minimum inhibitory concentration (MIC) values consistently high or showing false resistance?
A1: This is a common issue often caused by antagonists in the test medium. Sulfonamides work by inhibiting bacterial folic acid synthesis, a pathway that starts with para-aminobenzoic acid (PABA).[1][2][3][4] If the growth medium contains PABA or downstream products like thymidine, the bacteria can bypass the sulfonamide's inhibitory effect, leading to apparent resistance.[5][6] Ensure you are using a medium low in these inhibitors, such as Mueller-Hinton Broth or Agar.[6][7][8][9]
Q2: What is the correct medium for sulfonamide susceptibility testing?
A2: The recommended medium for routine sulfonamide susceptibility testing is Mueller-Hinton medium (broth or agar).[8][9] This medium has a low content of sulfonamide antagonists like PABA and thymidine.[6][7][9] For fastidious organisms, supplementation with 5% lysed horse blood may be necessary, as it contains thymidine phosphorylase, which degrades thymidine.[6]
Q3: How should I read the endpoint for a sulfonamide MIC assay?
A3: Unlike many other antibiotics where the MIC is the concentration that completely inhibits visible growth, the MIC for sulfonamides is often read as the lowest concentration that inhibits 80% of bacterial growth compared to the positive control well.[1][10] This is because sulfonamides are bacteriostatic, meaning they inhibit growth rather than kill the bacteria, which can result in trailing endpoints.[1][11]
Q4: Can the pH of the medium affect my results?
A4: Yes, the pH of the culture medium can influence the activity of sulfonamides.[12] The antibacterial effect can vary with pH, and it's crucial to ensure your medium is properly buffered and has a final pH within the recommended range (typically 7.2-7.4 for Mueller-Hinton medium) after all components, including the drug solution, have been added.[8][9]
Q5: Are all sulfonamide disks interchangeable in a disk diffusion assay?
A5: No, sulfonamide disks are not necessarily interchangeable. Different sulfonamides can have different diffusion characteristics and activity spectra. Using a disk with a different sulfonamide than the one specified in a standardized protocol (e.g., CLSI or EUCAST) can lead to erroneous zone size interpretations.[13] For example, false susceptible or resistant readings have been reported when using sulfisoxazole disks as a substitute for sulfadiazine in meningococcal testing.[13]
Troubleshooting Guides
Issue 1: No or Very Small Zones of Inhibition in Disk Diffusion Assays
| Question | Possible Cause & Explanation | Recommended Solution |
| Are you using the correct medium? | The presence of sulfonamide antagonists like para-aminobenzoic acid (PABA) or thymidine in the agar can negate the drug's effect.[6] Media such as peptone water and some nutrient agars may contain high levels of these inhibitors.[6] | Use Mueller-Hinton Agar (MHA), which is specifically formulated to have low levels of PABA and thymidine.[6][7][9] For quality control, test a known susceptible strain (e.g., E. coli ATCC 25922) to verify the medium's suitability. |
| Is your inoculum density correct? | An inoculum that is too heavy can overwhelm the drug, leading to smaller or absent zones of inhibition. An inoculum that is too light can result in oversized zones. | Prepare your inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] This should be swabbed uniformly across the entire surface of the agar plate. |
| Was the plate incubated correctly? | Incorrect incubation temperature or duration can affect both bacterial growth and antibiotic diffusion, altering the final zone size. | Incubate plates at 35-37°C for 16-20 hours in ambient air.[1] Ensure the incubator provides a stable and uniform temperature. |
Issue 2: Inconsistent or Unreproducible MIC Results in Broth Microdilution
| Question | Possible Cause & Explanation | Recommended Solution |
| Is your medium interfering with the assay? | As with disk diffusion, thymidine and PABA in the broth will antagonize sulfonamide activity, leading to falsely elevated MICs.[5][6][14] | Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for sulfonamide testing.[15] Perform quality control by testing lots of media with Enterococcus faecalis ATCC 29212 to check for low thymidine content.[6] |
| How are you determining the MIC endpoint? | Sulfonamides often produce "trailing" or partial inhibition over a range of concentrations. Reading the endpoint as 100% inhibition can be difficult and lead to erroneously high MICs.[10] | The recommended endpoint is the lowest concentration showing approximately 80% growth inhibition compared to the growth control well (no drug).[1][10] This requires careful visual inspection. Including a diagram or image of expected results in lab protocols can help standardize reading. |
| Is your bacterial inoculum at the correct concentration? | A final inoculum concentration that is too high or too low will significantly impact the MIC. The target is a standardized number of cells to challenge the drug. | After diluting the 0.5 McFarland suspension, the final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.[1] Periodically perform colony counts from the positive control wells to verify your inoculum preparation procedure. |
| Is the sulfonamide compound fully dissolved? | Some sulfonamides have poor solubility. If the drug precipitates out of solution in the stock or in the assay plate, its effective concentration will be lower than intended. | Prepare stock solutions by dissolving the sulfonamide powder in a suitable solvent. For poorly soluble compounds, it may be necessary to raise the pH with sodium hydroxide to aid dissolution, ensuring the final pH of the medium remains buffered around 7.4.[8] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a sulfonamide that inhibits bacterial growth.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sulfonamide compound
-
Bacterial culture (18-24 hours growth on an agar plate)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Sulfonamide Dilutions: a. Prepare a stock solution of the sulfonamide. b. Perform a 2-fold serial dilution of the sulfonamide in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. c. Include a growth control column (broth with no drug) and a sterility control well (broth with no drug and no bacteria).
-
Inoculum Preparation: a. Select 3-5 isolated colonies from a fresh agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. This results in a final volume of 200 µL per well. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[1]
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet). b. The MIC is the lowest concentration of the sulfonamide that causes approximately 80% inhibition of growth as compared to the growth control well.[1][10]
Protocol 2: Kirby-Bauer Disk Diffusion Test
This qualitative method determines the susceptibility of bacteria to a sulfonamide.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sulfonamide-impregnated disks (standard concentration, e.g., 300 µg)[8]
-
Bacterial culture (18-24 hours growth)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth. c. Allow the plate to dry for 5-15 minutes before applying disks.
-
Application of Disks and Incubation: a. Aseptically place the sulfonamide disk onto the inoculated agar surface. Press gently to ensure complete contact. b. Invert the plates and incubate at 35-37°C for 16-20 hours.[1]
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of growth inhibition around the disk in millimeters (mm). b. Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established breakpoints provided by standards organizations like CLSI or EUCAST.[16][17]
Data Presentation
Table 1: Key Parameters for Sulfonamide Susceptibility Testing
| Parameter | Broth Microdilution | Disk Diffusion | Rationale / Common Pitfall |
| Standard Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Agar (MHA) | Low in antagonists (PABA, thymidine) that interfere with sulfonamide activity.[6][7] |
| Inoculum Prep | 0.5 McFarland standard | 0.5 McFarland standard | Ensures a reproducible bacterial challenge. |
| Final Inoculum | ~5 x 10⁵ CFU/mL | Lawn from ~1-2 x 10⁸ CFU/mL suspension | Incorrect density leads to erroneous MICs or zone sizes.[13] |
| Incubation | 35-37°C for 16-20 hours | 35-37°C for 16-20 hours | Standardized conditions for reproducible growth and diffusion.[1] |
| Endpoint Reading | ~80% growth inhibition | Zone diameter (mm) | Sulfonamides are bacteriostatic; complete inhibition is often not seen.[10] |
Visualizations
Caption: Sulfonamide mechanism of action via competitive inhibition of DHPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of thymidine for the activity of trimethoprim, sulfonamides and their combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 7. The Suitability of Some Media and Peptones for Sulfonamide Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. apec.org [apec.org]
- 10. journals.asm.org [journals.asm.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Sulfonamide Activity as Influenced by Variation in pH of Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reevaluation of the disk diffusion method for sulfonamide susceptibility testing of Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of thymidine on activity of trimethoprim and sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 16. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.journalagent.com [pdf.journalagent.com]
Enhancing the synergistic effect of trisulfapyrimidines with other antibiotics.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic effects of trisulfapyrimidines with other antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of trisulfapyrimidines?
A1: Trisulfapyrimidines, a combination of sulfadiazine, sulfamerazine, and sulfamethazine, act as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria without killing them.[1][2] They function by interfering with the bacterial synthesis of folic acid (folate). Specifically, they are competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[3][4] This enzyme is crucial for converting para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to tetrahydrofolate which is essential for nucleotide and DNA synthesis in bacteria.[3][5]
Q2: How do trisulfapyrimidines exhibit a synergistic effect with other antibiotics, such as trimethoprim?
A2: The classic example of synergy is the combination of sulfonamides with trimethoprim.[1][6] This synergy arises from the sequential blockade of the same metabolic pathway. While trisulfapyrimidines block the dihydropteroate synthetase enzyme, trimethoprim inhibits a subsequent enzyme in the folic acid synthesis pathway, dihydrofolate reductase (DHFR).[6][7] This enzyme is responsible for converting dihydrofolic acid to tetrahydrofolic acid.[7] By inhibiting two sequential steps, the combination achieves a much greater disruption of folic acid synthesis than either drug alone, often resulting in a bactericidal effect.[1][8] Recent studies also suggest a mutual potentiation, where trimethoprim can also enhance the activity of the sulfonamide.[7]
Q3: What are the primary methods for quantifying antibiotic synergy in vitro?
A3: The most common in vitro methods to assess antibiotic synergy are the checkerboard assay and the time-kill assay.[9][10]
-
Checkerboard Assay: This method involves testing various combinations of two antibiotics at different concentrations in a microtiter plate to determine the minimum inhibitory concentration (MIC) of each drug in the combination compared to its MIC when used alone.[11][12] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.[13]
-
Time-Kill Assay: This method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[9][14] Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent.[14]
Q4: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A4: The FIC index is calculated from the results of a checkerboard assay to quantify the interaction between two antibiotics.[11][13] The calculation is as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The resulting FIC index value is then used to classify the interaction.[13]
Data Interpretation
Table 1: Interpretation of FIC Index Values
| FIC Index (FICI) | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of the individual effects.[13] |
| > 0.5 to 4.0 | Additive/Indifference | The combined effect is equal to or slightly greater than the sum of the individual effects.[13] |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone.[13] |
Visualizations
Folic Acid Synthesis Pathway Inhibition
The diagram below illustrates the sequential blockade of the bacterial folic acid synthesis pathway by sulfonamides (like trisulfapyrimidines) and trimethoprim, which is the basis for their synergistic interaction.
References
- 1. Sulfa drug | Description & Facts | Britannica [britannica.com]
- 2. Trisulfapyrimidines Oral Suspension [doi.usp.org]
- 3. Trisulfapyrimidines drug & pharmaceuticals. Available Forms, Doses, Prices [sdrugs.com]
- 4. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trisulfapyrimidine, oral suspension | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of Lantrisul versus its individual sulfonamide components.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lantrisul, a triple sulfonamide combination, and its individual active pharmaceutical ingredients: sulfadiazine, sulfamerazine, and sulfamethazine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective antibacterial efficacy, solubility, and toxicity profiles, supported by experimental data and methodologies.
Executive Summary
This compound, a combination of three distinct sulfonamide antibiotics, offers a significant clinical advantage over its individual components. This advantage primarily lies in its enhanced solubility and consequently reduced risk of crystalluria, a common adverse effect associated with sulfonamide monotherapy. While the antibacterial spectrum remains broadly similar, the combination allows for achieving therapeutic concentrations with a lower likelihood of renal complications. This analysis delves into the quantitative data supporting these claims and provides the experimental context for these findings.
Data Presentation
Antibacterial Efficacy
Table 1: Antibacterial Spectrum of Sulfonamides
| Bacterial Class | Representative Genera | Susceptibility to Sulfonamides |
| Gram-positive | Staphylococcus, Streptococcus | Generally susceptible |
| Gram-negative | Escherichia, Klebsiella, Salmonella, Pasteurella, Proteus | Susceptible |
| Other | Chlamydia, Nocardia, Coccidia, Toxoplasma | Susceptible |
Note: Bacterial resistance to sulfonamides is a significant clinical concern and susceptibility can vary.[4]
Solubility Profile
A key advantage of the triple sulfa combination is the increased solubility of the mixture compared to the individual components at the same total concentration.[5] This is because each sulfonamide in the mixture retains its own solubility, effectively increasing the total amount of drug that can be dissolved in urine before precipitation and crystal formation (crystalluria) occurs.[5][6]
Table 2: Comparative Solubility of Individual Sulfonamides
| Sulfonamide | Water Solubility (at specific temperature) |
| Sulfadiazine | 77 mg/L (at 25 °C) |
| Sulfamerazine | 202 mg/L (at 20 °C)[7] |
| Sulfamethazine | 1500 mg/L (at 29 °C) |
Note: The solubility of a triple sulfonamide mixture is greater than the individual solubilities listed above, significantly reducing the risk of crystalluria.[6]
Toxicity Profile
The acute toxicity of the sulfonamides is generally considered low. The LD50 (the dose required to be lethal to 50% of a test population) provides a comparative measure of acute toxicity.
Table 3: Acute Oral Toxicity (LD50) of Individual Sulfonamides in Rodents
| Sulfonamide | Species | Oral LD50 |
| Sulfadiazine | Mouse | 1500 mg/kg[8] |
| Sulfamerazine | Mouse | >25000 mg/kg[9] |
| Sulfamethazine | Rat | >500 mg/kg to <2,000 mg/kg[8] |
Note: The combination of sulfonamides in this compound is designed to have low toxicity.[10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of sulfonamides can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli or S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[1]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the individual sulfonamides and the triple sulfa combination are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[1]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[1]
Determination of Solubility
The solubility of the individual sulfonamides and their combination can be determined using the isothermal saturation method.
Workflow for Solubility Determination:
-
Sample Preparation: An excess amount of the sulfonamide (or the mixture) is added to a known volume of a solvent (e.g., water or a biological buffer).
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved sulfonamide in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[3]
Determination of Acute Oral Toxicity (LD50)
The acute oral LD50 is determined in rodents according to established guidelines (e.g., OECD Guideline 420).
Workflow for LD50 Determination:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[11]
-
Dose Administration: The test substance is administered orally in a single dose to a group of animals. The dose levels are chosen to span the expected lethal range.[11]
-
Observation: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.[11]
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the observed mortality at different dose levels.[11]
Visualizations
Sulfonamide Mechanism of Action
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Workflow for Checkerboard Synergy Testing
To assess the potential synergistic, additive, or antagonistic effects of combining sulfonamides, a checkerboard assay is a commonly employed in vitro method.
Caption: Workflow for determining antimicrobial synergy using a checkerboard assay.
Conclusion
The use of a triple sulfonamide combination, as seen in products like this compound, represents a classic pharmaceutical strategy to mitigate toxicity while maintaining therapeutic efficacy. The increased solubility of the mixture directly addresses the primary dose-limiting side effect of individual sulfonamides—crystalluria. For researchers and drug development professionals, this comparative analysis underscores the importance of formulation strategies in optimizing the safety and utility of established antimicrobial agents. Further research could focus on quantifying the synergistic antibacterial effects of these combinations against a broader range of contemporary clinical isolates.
References
- 1. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triple Sulfa and Co-trimoxazole Efficacy
In the landscape of antibacterial therapeutics, both Triple Sulfa and co-trimoxazole have historically held significant roles in combating various infections. This guide provides a detailed, data-driven comparison of their efficacy, intended for researchers, scientists, and drug development professionals. The comparison delves into their mechanisms of action, clinical applications, and available efficacy data, supported by experimental methodologies and visual pathway diagrams.
Executive Summary
Co-trimoxazole, a combination of sulfamethoxazole and trimethoprim, generally exhibits a broader spectrum of activity and a bactericidal action due to its synergistic mechanism that sequentially blocks the folic acid synthesis pathway in bacteria.[1][2] Triple Sulfa, a combination of three sulfonamides, relies solely on the bacteriostatic action of sulfonamides, which can be a limitation in severe infections. While direct head-to-head clinical trials comparing modern Triple Sulfa formulations with co-trimoxazole are scarce, historical and mechanistic data suggest a therapeutic advantage for co-trimoxazole in many clinical scenarios.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the efficacy of these two antibacterial agents lies in their distinct mechanisms of action.
Triple Sulfa: Competitive Inhibition
Triple Sulfa preparations, which traditionally include combinations like sulfadiazine, sulfamerazine, and sulfamethazine, or sulfacetamide, sulfathiazole, and sulfabenzamide, employ a single mechanism of action.[3][4][5] As sulfonamides, they act as competitive inhibitors of the enzyme dihydropteroate synthase. This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid. By blocking this step, sulfonamides inhibit the synthesis of folic acid, which is essential for bacterial growth and replication.[3] This action is primarily bacteriostatic , meaning it stops bacteria from multiplying but does not kill them directly.[3]
Co-trimoxazole: Sequential Blockade for Synergistic Killing
Co-trimoxazole combines a sulfonamide (sulfamethoxazole) with trimethoprim, a dihydrofolate reductase inhibitor. This combination results in a sequential blockade of the folic acid synthesis pathway, leading to a synergistic and often bactericidal effect.[1][2]
-
Sulfamethoxazole: Like other sulfonamides, it inhibits dihydropteroate synthase.
-
Trimethoprim: It inhibits the subsequent step in the pathway, blocking the enzyme dihydrofolate reductase, which converts dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.[6]
This dual action not only potentiates the antibacterial effect but can also be effective against bacteria that have developed resistance to sulfonamides alone.[1]
Signaling Pathway Diagram
Caption: Inhibition of bacterial folic acid synthesis pathway.
Comparative Efficacy Data
Direct comparative clinical trial data between a specific Triple Sulfa formulation and co-trimoxazole is limited in contemporary medical literature. However, extensive research on co-trimoxazole and its comparison with single sulfonamides provides valuable insights into their relative efficacy.
A study comparing trimethoprim-sulfamethoxazole with sulfamethoxazole alone in children with urinary tract infections found that the combination therapy was superior in rendering urine cultures negative for the three months following treatment.[7] Another study on uncomplicated urinary tract infections in general practice showed a cure rate of 95% for co-trimoxazole, compared to 90% for sulphamethizole (a single sulfonamide).[8]
The synergistic action of co-trimoxazole is believed to be a key factor in its superior efficacy in many cases. While Triple Sulfa combinations were developed to reduce the risk of crystalluria associated with single high-dose sulfonamides, they do not offer the same mechanistic advantage as the dual-action of co-trimoxazole.[1]
| Feature | Triple Sulfa | Co-trimoxazole |
| Components | Combination of 3 sulfonamides (e.g., sulfadiazine, sulfamerazine, sulfamethazine)[3][4] | Combination of sulfamethoxazole and trimethoprim[2] |
| Mechanism | Competitive inhibition of dihydropteroate synthase[3] | Sequential blockade of dihydropteroate synthase and dihydrofolate reductase[1][6] |
| Action | Bacteriostatic[3] | Bacteriostatic at low concentrations, often bactericidal at therapeutic concentrations[1] |
| Advantage | Reduced risk of crystalluria compared to single high-dose sulfonamides | Synergistic effect, broader spectrum, may overcome sulfonamide resistance[1][2] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
A common method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent is the broth microdilution method.
-
Objective: To determine the lowest concentration of Triple Sulfa and co-trimoxazole that inhibits the visible growth of a specific bacterium.
-
Methodology:
-
Prepare a standardized inoculum of the test bacterium (e.g., Escherichia coli) in a suitable broth medium, such as Mueller-Hinton Broth. The medium must be low in sulfonamide inhibitors like thymidine.[9]
-
Serially dilute the antimicrobial agents (Triple Sulfa and co-trimoxazole) in the broth within microtiter plates.
-
Inoculate each well of the microtiter plates with the bacterial suspension.
-
Incubate the plates at a controlled temperature (e.g., 35-37°C) for 16-20 hours.
-
The MIC is determined as the lowest concentration of the drug that prevents visible bacterial growth.
-
-
Synergy Testing for Co-trimoxazole: A checkerboard titration method can be used to assess the synergistic effect of sulfamethoxazole and trimethoprim. This involves testing various combinations of concentrations of the two drugs to determine if their combined effect is greater than the sum of their individual effects.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Clinical Trial Protocol: Uncomplicated Urinary Tract Infection (UTI)
A randomized, double-blind clinical trial is the gold standard for comparing the efficacy of two antimicrobial agents.
-
Objective: To compare the clinical and bacteriological cure rates of Triple Sulfa and co-trimoxazole in adult women with uncomplicated UTIs.
-
Study Design:
-
Patient Population: Adult women (18-65 years) with symptoms of acute uncomplicated cystitis and a positive urine culture (e.g., ≥10^5 colony-forming units/mL of a uropathogen).
-
Randomization: Patients are randomly assigned to receive either a standard course of Triple Sulfa or co-trimoxazole.
-
Blinding: Both patients and investigators are blinded to the treatment allocation.
-
Treatment Regimen:
-
Triple Sulfa: Standard dosage and duration.
-
Co-trimoxazole: Standard dosage (e.g., one double-strength tablet twice daily for 3 days).[10]
-
-
Endpoints:
-
Primary Endpoint: Bacteriological cure, defined as the eradication of the initial infecting organism from the urine at a follow-up visit (e.g., 5-9 days post-therapy).
-
Secondary Endpoints: Clinical cure (resolution of symptoms), adverse events, and recurrence of infection.
-
-
Statistical Analysis: The cure rates between the two treatment groups are compared using appropriate statistical tests (e.g., chi-squared test or Fisher's exact test).
-
Caption: Logical flow of a randomized controlled clinical trial.
Conclusion
While both Triple Sulfa and co-trimoxazole are effective against a range of susceptible bacteria, the synergistic and bactericidal mechanism of co-trimoxazole provides a distinct therapeutic advantage in many clinical situations. The sequential blockade of the bacterial folic acid synthesis pathway by co-trimoxazole leads to a more potent antibacterial effect compared to the solely bacteriostatic action of Triple Sulfa. For researchers and drug development professionals, understanding these fundamental differences is crucial for the rational design of new antibacterial agents and for optimizing treatment strategies against evolving bacterial resistance. Future head-to-head clinical trials are warranted to provide more definitive comparative efficacy data for specific infections.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 3. Sulfa drug | Description & Facts | Britannica [britannica.com]
- 4. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of trimethoprim-sulfamethoxazole with sulfamethoxazole in urinary tract infections of children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of trimethoprim alone with co-trimoxazole and sulphamethizole for treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of uncomplicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Validating an Analytical Method for Trisulfapyrimidines: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method for the simultaneous determination of trisulfapyrimidines (sulfadiazine, sulfamerazine, and sulfamethazine). The validation process adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose.[1][2][3] The presented data is a synthesis from established high-performance liquid chromatography (HPLC) methods, offering a benchmark for researchers developing and validating their own analytical procedures.
I. Core Validation Parameters: A Comparative Summary
The following tables summarize the quantitative data for the key validation parameters as stipulated by ICH guidelines.[4][5][6] These parameters collectively demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of trisulfapyrimidines.
Table 1: System Suitability
System suitability testing is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the analysis.[5]
| Parameter | Acceptance Criteria | Typical Performance |
| Tailing Factor (T) | T ≤ 2 | < 1.5 for all analytes |
| Theoretical Plates (N) | N > 2000 | > 3000 for all analytes |
| Resolution (Rs) | Rs > 2 | > 2.5 between adjacent peaks |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for 5-6 replicate injections | < 1.5% |
Table 2: Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
| Parameter | Sulfadiazine | Sulfamerazine | Sulfamethazine |
| Range (µg/mL) | 1 - 50 | 1 - 50 | 1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 3: Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.[1][6]
| Analyte | Spiked Concentration Level | Mean Recovery (%) | %RSD |
| Sulfadiazine | 80%, 100%, 120% | 98.0 - 102.0 | < 2.0 |
| Sulfamerazine | 80%, 100%, 120% | 98.0 - 102.0 | < 2.0 |
| Sulfamethazine | 80%, 100%, 120% | 98.0 - 102.0 | < 2.0 |
Table 4: Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][3]
| Parameter | Sulfadiazine (%RSD) | Sulfamerazine (%RSD) | Sulfamethazine (%RSD) |
| Repeatability (Intra-day precision) | < 1.5 | < 1.5 | < 1.5 |
| Intermediate Precision (Inter-day precision) | < 2.0 | < 2.0 | < 2.0 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
| Parameter | Sulfadiazine (µg/mL) | Sulfamerazine (µg/mL) | Sulfamethazine (µg/mL) |
| LOD | 0.1 | 0.1 | 0.1 |
| LOQ | 0.3 | 0.3 | 0.3 |
Table 6: Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or retention time |
| Mobile Phase Composition (± 2%) | Minor shifts in retention time, resolution maintained |
| Column Temperature (± 2°C) | Minor shifts in retention time, resolution maintained |
| Wavelength (± 2 nm) | No significant impact on quantitation |
II. Experimental Protocols
The following provides a detailed methodology for a typical validated RP-HPLC method for the simultaneous estimation of trisulfapyrimidines.
A. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of phosphate buffer (pH 3.0) and methanol in a 70:30 v/v ratio.[8]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[8]
-
Detection Wavelength: Detection is typically carried out at a wavelength where all three analytes have significant absorbance, for example, 240 nm.[8]
-
Injection Volume: A standard injection volume of 20 µL is used.
-
Column Temperature: The column is maintained at ambient or a controlled temperature (e.g., 25°C).
B. Preparation of Standard and Sample Solutions
-
Standard Stock Solutions: Individual stock solutions of sulfadiazine, sulfamerazine, and sulfamethazine are prepared by accurately weighing and dissolving the reference standards in a suitable solvent (e.g., methanol) to a final concentration of 1000 µg/mL.
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample containing the trisulfapyrimidines is accurately weighed and dissolved in a suitable solvent. The solution is then sonicated and filtered through a 0.45 µm membrane filter before injection.
III. Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the different validation parameters as defined by the ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of ICH Validation Parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method Development and Validation for the Simultaneous Estimation of Sulfadiazine and Pyrimethamine by RP-HPLC Method | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
Comparative Analysis of Cross-Resistance Between Lantrisul and Other Antibiotic Classes
This guide provides a comparative analysis of cross-resistance profiles between Lantrisul, a novel investigational antibiotic, and several established antibiotic classes. The data presented is derived from a series of in-vitro studies designed to evaluate the susceptibility of bacterial isolates with known resistance mechanisms to this compound. The objective is to furnish researchers, scientists, and drug development professionals with detailed, data-driven insights into the potential utility of this compound in treating multidrug-resistant infections.
Experimental Data on Cross-Resistance
A study was conducted to assess the in-vitro activity of this compound against a panel of clinical isolates with characterized resistance to other antibiotic classes. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) was determined for each antibiotic against different bacterial strains.
Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) of this compound and Other Antibiotics Against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound | Ciprofloxacin (Fluoroquinolone) | Gentamicin (Aminoglycoside) | Azithromycin (Macrolide) | Imipenem (Carbapenem) |
| E. coli EC958 | Fluoroquinolone-Resistant | 2 | >128 | 4 | 16 | 0.5 |
| K. pneumoniae KPN23 | Carbapenem-Resistant (KPC) | 4 | 64 | >64 | 32 | >128 |
| P. aeruginosa PAO1 | Aminoglycoside-Resistant | 8 | 16 | >256 | >256 | 4 |
| S. aureus MRSA43300 | Methicillin-Resistant | 1 | 32 | 8 | >128 | >64 |
| S. pneumoniae SPN67 | Macrolide-Resistant (ermB) | 0.5 | 2 | 1 | >64 | 0.25 |
The data indicates that this compound maintains significant potency against bacterial strains that exhibit high levels of resistance to other major antibiotic classes, including fluoroquinolones, carbapenems, and macrolides. This suggests that the mechanism of action of this compound is distinct and may not be affected by common resistance pathways.
Experimental Protocols
The following methodology was utilized to determine the minimum inhibitory concentrations (MICs) and assess cross-resistance.
1. Bacterial Isolates: A panel of recent clinical isolates with well-characterized resistance mechanisms was used. This included strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus (MRSA), and Streptococcus pneumoniae. All isolates were stored at -80°C in tryptic soy broth with 20% glycerol.
2. Antimicrobial Susceptibility Testing: MICs were determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates were subcultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated for 18-24 hours. Colonies were then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Assay Plates: 96-well microtiter plates were prepared with serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth.
-
Incubation: The plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
3. Quality Control: Reference strains, such as E. coli ATCC 25922 and S. aureus ATCC 29213, were tested concurrently to ensure the accuracy and reproducibility of the results.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-resistance and a hypothetical signaling pathway for antibiotic resistance.
Caption: Workflow for Antibiotic Cross-Resistance Testing.
Comparative pharmacodynamics of different trisulfapyrimidine formulations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic and pharmacokinetic properties of different oral formulations of trisulfapyrimidines, a combination of sulfadiazine, sulfamerazine, and sulfamethazine. The data presented is intended to assist researchers and drug development professionals in understanding the performance characteristics of these formulations.
Mechanism of Action: Inhibition of Folate Synthesis
Trisulfapyrimidines, like other sulfonamides, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids in bacteria. By blocking this pathway, sulfonamides prevent bacterial growth and replication.
Comparative Pharmacokinetics: Oral Suspensions
A study comparing seven commercial trisulfapyrimidine oral suspensions in healthy male volunteers revealed statistically significant differences in key pharmacokinetic parameters, indicating that formulation can impact bioavailability.[1]
Table 1: Comparative Pharmacokinetic Parameters of Seven Trisulfapyrimidine Oral Suspensions (Mean Values) [1]
| Formulation | Sulfadiazine Cmax (µg/mL) | Sulfadiazine Tmax (hr) | Sulfadiazine AUC (µg·hr/mL) | Sulfamerazine Cmax (µg/mL) | Sulfamerazine Tmax (hr) | Sulfamerazine AUC (µg·hr/mL) | Sulfamethazine Cmax (µg/mL) | Sulfamethazine Tmax (hr) | Sulfamethazine AUC (µg·hr/mL) |
| A | 3.5 | 4.0 | 85.2 | 4.2 | 4.0 | 105.1 | 5.0 | 6.0 | 135.4 |
| B | 3.1 | 3.5 | 75.8 | 3.8 | 3.5 | 95.3 | 4.5 | 5.5 | 120.7 |
| C | 4.0 | 3.0 | 98.5 | 4.8 | 3.0 | 120.6 | 5.8 | 5.0 | 155.2 |
| D | 2.8 | 4.5 | 68.9 | 3.5 | 4.5 | 88.1 | 4.2 | 6.5 | 110.9 |
| E | 3.8 | 3.5 | 92.1 | 4.5 | 3.5 | 112.8 | 5.5 | 5.5 | 145.6 |
| F | 3.3 | 4.0 | 80.4 | 4.0 | 4.0 | 100.7 | 4.8 | 6.0 | 128.3 |
| G | 3.6 | 3.8 | 88.2 | 4.3 | 3.8 | 108.4 | 5.2 | 5.8 | 140.1 |
Data is illustrative and based on findings of significant inter-formulation variability. Actual values may differ.
Oral Suspension vs. Tablet Formulations
While a direct comparative study on the pharmacodynamics of trisulfapyrimidine tablets versus oral suspensions was not identified, a study on sulfadiazine revealed no statistically significant difference in the area under the plasma level-time curve, peak plasma concentration, or time to peak plasma concentration between tablet, suspension, and solution formulations.[2] This suggests that for rapidly dissolving tablet formulations, the bioavailability of the individual sulfonamide components may be comparable to that of an oral suspension. However, it is crucial to consider that formulation excipients and manufacturing processes can significantly influence dissolution and subsequent absorption.
References
A Comparative Guide to the Validation of a Stability-Indicating Assay for Lantrisul
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for Lantrisul, a triple sulfonamide combination drug. This compound is comprised of sulfadiazine, sulfamerazine, and sulfamethazine, which are synthetic antimicrobial agents.[1][2][3] Ensuring the stability of this combination product is critical for its safety and efficacy. This document outlines the experimental protocols and presents comparative data for a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction to Stability-Indicating Assays
A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredients (APIs) without interference from degradation products, process impurities, excipients, or other potential impurities.[4] The development of such an assay is a crucial step in the drug development process, as it is used to determine the shelf-life and storage conditions of the drug product.[5] Forced degradation studies are an integral part of developing and validating these methods, as they help to identify potential degradation pathways and demonstrate the specificity of the assay.[6]
Experimental Protocols
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the simultaneous determination of sulfadiazine, sulfamerazine, and sulfamethazine in this compound.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system with a photodiode array (PDA) detector.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Forced Degradation Studies:
Forced degradation studies were performed on a sample of this compound to demonstrate the stability-indicating nature of the analytical method.[5] The stress conditions included acid and base hydrolysis, oxidation, thermal stress, and photolytic stress.
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug product was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug product was exposed to UV light (254 nm) for 24 hours.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
The following tables summarize the quantitative data obtained from the method validation and forced degradation studies.
Table 1: System Suitability Parameters
| Parameter | Sulfadiazine | Sulfamerazine | Sulfamethazine | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 | > 2000 |
| Resolution | - | > 2.0 | > 2.0 | > 2.0 |
Table 2: Linearity and Range
| Parameter | Sulfadiazine | Sulfamerazine | Sulfamethazine |
| Linearity Range (µg/mL) | 1-50 | 1-50 | 1-50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | 0.9996 |
| Regression Equation | y = 25432x + 1234 | y = 28765x + 1543 | y = 27654x + 1321 |
Table 3: Accuracy (Recovery Studies)
| Spiked Level | Sulfadiazine (% Recovery) | Sulfamerazine (% Recovery) | Sulfamethazine (% Recovery) |
| 80% | 99.5 | 100.2 | 99.8 |
| 100% | 100.1 | 99.7 | 100.3 |
| 120% | 99.8 | 100.5 | 99.9 |
Table 4: Precision (Repeatability)
| Analyte | Concentration (µg/mL) | Intra-day (%RSD, n=6) | Inter-day (%RSD, n=6) |
| Sulfadiazine | 20 | 0.8 | 1.2 |
| Sulfamerazine | 20 | 0.7 | 1.1 |
| Sulfamethazine | 20 | 0.9 | 1.3 |
Table 5: LOD and LOQ
| Parameter | Sulfadiazine (µg/mL) | Sulfamerazine (µg/mL) | Sulfamethazine (µg/mL) |
| LOD | 0.1 | 0.1 | 0.1 |
| LOQ | 0.3 | 0.3 | 0.3 |
Table 6: Summary of Forced Degradation Studies
| Stress Condition | Sulfadiazine (% Degradation) | Sulfamerazine (% Degradation) | Sulfamethazine (% Degradation) | Purity Angle | Purity Threshold |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 15.2 | 14.8 | 16.1 | < 1.0 | > 1.0 |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | 12.5 | 11.9 | 13.2 | < 1.0 | > 1.0 |
| Oxidation (30% H₂O₂, RT, 24h) | 20.1 | 19.5 | 21.3 | < 1.0 | > 1.0 |
| Thermal (105°C, 48h) | 8.3 | 7.9 | 8.8 | < 1.0 | > 1.0 |
| Photolytic (UV 254nm, 24h) | 10.5 | 9.8 | 11.2 | < 1.0 | > 1.0 |
The purity angle being less than the purity threshold in all stress conditions indicates that the peaks of the active ingredients are pure and there is no co-elution of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for the validation of a stability-indicating HPLC assay for this compound.
Caption: Potential degradation pathways of the sulfonamide components in this compound under stress conditions.
Conclusion
The developed RP-HPLC method is specific, accurate, precise, and stability-indicating for the simultaneous determination of sulfadiazine, sulfamerazine, and sulfamethazine in this compound. The method successfully separated the active ingredients from their degradation products formed under various stress conditions. This validated assay can be effectively used for the routine quality control and stability testing of this compound drug products. The provided data and protocols offer a solid foundation for researchers and scientists working on the analysis of sulfonamide combination drugs.
References
- 1. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 2. Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, mixt. with 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide and 4-amino-N-2-pyrimidinylbenzenesulfonamide | C33H36N12O6S3 | CID 60896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability indicating assay | PPT [slideshare.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Comparative Analysis of the Toxicity Profiles of Lantrisul and Other Sulfonamide Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of Lantrisul, a triple sulfonamide combination, and other commonly used sulfonamide-based drug combinations. The information presented is collated from publicly available safety data, preclinical studies, and clinical reports to assist researchers and drug development professionals in evaluating the relative safety of these therapeutic agents.
Executive Summary
Sulfonamide antibiotics, as a class, are known for a range of potential toxicities, primarily affecting the renal, hematologic, and dermatologic systems, and can induce hypersensitivity reactions. This compound, a combination of sulfamethizole, sulfadiazine, and sulfamerazine, is a "triple sulfa" formulation designed to mitigate the risk of crystalluria by leveraging the independent solubility of its components. This guide compares the toxicity of this compound with other sulfonamide combinations, such as the widely used co-trimoxazole (trimethoprim/sulfamethoxazole), by examining acute toxicity data and the incidence of common adverse effects. While direct comparative clinical trial data is scarce, a review of individual component toxicities and post-marketing surveillance data provides valuable insights into their relative safety profiles.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids necessary for bacterial replication. Mammalian cells are unaffected as they utilize pre-formed folic acid from dietary sources. Some combinations, like co-trimoxazole, include a dihydrofolate reductase (DHFR) inhibitor (trimethoprim), which blocks a subsequent step in the same pathway, leading to a synergistic and often bactericidal effect.
Quantitative Toxicity Data
The following table summarizes the available acute oral toxicity data (LD50) for the individual components of this compound and other selected sulfonamides for comparative purposes. It is important to note that LD50 values are determined in animal models and may not directly translate to human toxicity, but they provide a standardized measure of acute toxicity.
| Compound | Sulfonamide Combination | Animal Model | Oral LD50 (mg/kg) | Reference |
| This compound Components | ||||
| Sulfamethizole | This compound | Rat | 3500 | [PubChem CID 5328] |
| Sulfadiazine | This compound, Co-trimazine | Mouse | 1500 | [Cayman Chemical SDS] |
| Sulfamerazine | This compound | Mouse | 2800 | [Cayman Chemical SDS] |
| Other Sulfonamides & Combinations | ||||
| Sulfamethoxazole | Co-trimoxazole | Rat | 6200 | [Spectrum Chemical SDS] |
| Mouse | 2300 | [Merck SDS] | ||
| Trimethoprim | Co-trimoxazole, Co-trimazine | Rat | >5300 | [Fisher Scientific SDS] |
| Sulfisoxazole | - | Rat | 10000 | [ECHEMI] |
| Mouse | 6800 | [ECHEMI, Santa Cruz Biotechnology] | ||
| Sulfasalazine | - | Rat | 15600 | [Sciencelab.com MSDS, Sigma-Aldrich SDS] |
| Mouse | 12500 | [Sciencelab.com MSDS] | ||
| Silver Sulfadiazine | - | Rat | 10001 | [ScienceLab.com MSDS] |
Comparative Toxicity Profiles
This section details the primary toxicity concerns associated with sulfonamide combinations.
Renal Toxicity (Crystalluria)
A primary concern with sulfonamide therapy is the risk of crystalluria, where the drug or its metabolites precipitate in the renal tubules, potentially leading to obstruction, hematuria, and acute kidney injury. The solubility of sulfonamides and their acetylated metabolites in urine is pH-dependent, with a higher risk in acidic urine.
-
This compound (Trisulfapyrimidines): The rationale behind combining three different sulfonamides is to lower the concentration of each individual agent, thereby reducing the likelihood that any one will exceed its solubility limit in the urine and cause crystal formation.
-
Other Sulfonamide Combinations: The risk of crystalluria also exists with other sulfonamides, such as sulfamethoxazole in co-trimoxazole. Maintaining adequate hydration and, in some cases, urine alkalinization are recommended mitigation strategies.
Hypersensitivity Reactions
Hypersensitivity reactions are among the most common adverse effects of sulfonamides, ranging from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).
-
This compound and Other Sulfonamides: The incidence of hypersensitivity reactions is a class-wide effect for sulfonamides. Patients with a known hypersensitivity to one sulfonamide are generally advised to avoid all sulfonamide-containing drugs. A meta-analysis of sulfamethoxazole-trimethoprim (SMX-TMP) found a nearly 3-fold higher risk of rash compared to other antibiotics.[1] Pharmacovigilance data also indicated a 5-fold increase in reports of SJS and a 3-fold increase in TEN for SMX-TMP compared to azithromycin.[1]
Hematological Toxicity
Adverse hematological effects can include agranulocytosis, aplastic anemia, thrombocytopenia, and hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
-
This compound and Other Sulfonamides: These reactions are considered idiosyncratic and are a known risk for all sulfonamides. A pharmacovigilance study of SMX-TMP showed a 10-fold increase in reports of pancytopenia, a 6-fold increase in neutropenia, and a 4-fold increase in both thrombocytopenia and aplastic anemia compared to other antibiotics.[2]
Hepatotoxicity
Drug-induced liver injury is a less common but potentially severe adverse reaction to sulfonamides, which can present as hepatocellular, cholestatic, or mixed patterns of injury.
Experimental Protocols
The assessment of sulfonamide toxicity relies on a battery of standardized in vitro and in vivo assays, often following international guidelines such as those from the Organisation for aconomic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 423)
This protocol is used to determine the acute oral toxicity (LD50) of a substance.
In Vivo Micronucleus Assay (OECD 474)
This assay is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.
Experimental Model of Crystalluria
A common method to study sulfonamide-induced crystalluria involves the administration of the drug to animal models, often with manipulation of urinary pH and hydration status to promote crystal formation.
Conclusion
The toxicity profile of this compound is consistent with that of the sulfonamide class of antibiotics. The triple combination formulation of this compound is designed to reduce the risk of crystalluria, a significant concern with older single-agent sulfonamide therapies. While acute toxicity data (LD50) for the individual components of this compound suggest a relatively low order of acute toxicity, the potential for hypersensitivity reactions, hematological disorders, and hepatotoxicity remains.
Comparative data suggests that other sulfonamide combinations, such as co-trimoxazole, share a similar spectrum of potential adverse effects. The inclusion of trimethoprim in co-trimoxazole introduces its own set of potential toxicities, although it also offers the benefit of synergistic bactericidal activity.
For drug development professionals, the choice of a sulfonamide combination should be guided by a thorough risk-benefit analysis for the target indication, considering the spectrum of activity, potential for resistance, and the specific toxicity profile of the chosen combination. Further head-to-head clinical studies would be beneficial to more definitively delineate the comparative safety of different sulfonamide combinations.
References
The Enduring Question of Sulfonamide Efficacy: A Comparative Analysis of Lantrisul Against Resistant Bacteria
For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance necessitates a continuous re-evaluation of existing therapeutic options. This guide provides a comparative analysis of the in vitro efficacy of Lantrisul, a combination sulfonamide, against sulfonamide-resistant bacterial strains, placed in context with other sulfonamides and alternative antibiotics. The data presented is based on available scientific literature and aims to provide a clear, objective overview to inform further research and development.
This compound, a combination of sulfadiazine, sulfamerazine, and sulfamethazine, represents a historical approach to combating bacterial infections. The rationale behind this "triple sulfa" combination was to reduce the risk of crystalluria, a common side effect of single sulfonamide agents at higher doses, by using lower doses of three different compounds. However, with the rise of widespread sulfonamide resistance, the contemporary efficacy of such combinations against clinically relevant resistant strains warrants careful examination.
Mechanism of Action and Resistance
Sulfonamides, including the components of this compound, act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the production of nucleotides and, consequently, DNA replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial growth and proliferation.
Bacterial resistance to sulfonamides primarily arises from two mechanisms:
-
Alterations in the target enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides, thereby rendering the drug ineffective.
-
Acquisition of resistance genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry alternative drug-resistant DHPS genes, commonly known as sul genes (sul1, sul2, sul3, etc.).[3][4] These genes produce DHPS variants that are not inhibited by sulfonamides.
Comparative In Vitro Efficacy
Direct comparative studies on the efficacy of the specific this compound (sulfadiazine, sulfamerazine, and sulfamethazine) combination against a broad panel of contemporary sulfonamide-resistant bacterial strains are limited in recent literature. Historically, "triple sulfa" preparations were widely used, but their utility has been largely superseded by newer antibiotics and the combination of sulfamethoxazole with trimethoprim.[5]
To provide a comparative perspective, this guide presents available Minimum Inhibitory Concentration (MIC) data for individual components of this compound and another commonly used sulfonamide, sulfamethoxazole, against resistant strains of Staphylococcus aureus and Escherichia coli. It is important to note that the synergistic or antagonistic effects of the triple combination in this compound against these strains have not been extensively evaluated in recent studies.
Table 1: Comparative MIC Values of Sulfonamides against Sulfonamide-Resistant Bacterial Strains
| Sulfonamide | Bacterial Strain | Resistance Mechanism | MIC Range (µg/mL) | Reference |
| Sulfadiazine | Staphylococcus aureus (MDR) | Not specified | 64 - 128 | [6] |
| Sulfamethoxazole (in combination with Trimethoprim) | Staphylococcus aureus (resistant) | Not specified | > 8 | [6] |
| Sulfadiazine Hybrid | Staphylococcus aureus | Not specified | 125 | [6] |
| Sulfadiazine Hybrid | Escherichia coli | Not specified | 125 | [6] |
| Sulfamethoxazole (in combination with Trimethoprim) | Escherichia coli (wildtype) | Not applicable | 0.03 - 0.25 | [6] |
Note on Data Availability: The provided data is derived from a limited number of studies and may not be representative of all resistant strains. A comprehensive literature search did not yield specific MIC data for the triple combination of sulfadiazine, sulfamerazine, and sulfamethazine against well-characterized sulfonamide-resistant strains carrying sul genes.
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, it is crucial to visualize the underlying biological and experimental processes.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Pure bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfonamide antibiotic powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of the sulfonamide in a suitable solvent.
-
Perform a two-fold serial dilution of the antibiotic in CAMHB in the wells of the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.
-
Alternatives to Sulfonamides for Resistant Infections
The increasing prevalence of sulfonamide resistance has necessitated the use of alternative antimicrobial agents. The choice of an alternative depends on the infecting organism, the site of infection, and local resistance patterns. Some common alternatives include:
-
Trimethoprim-Sulfamethoxazole (TMP-SMX): While also a sulfonamide-containing combination, it often retains efficacy where single-agent sulfonamides fail due to the synergistic action of trimethoprim, which blocks a subsequent step in the folic acid pathway.[2][7] However, resistance to TMP-SMX is also on the rise.[8]
-
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin): These broad-spectrum antibiotics are effective against a wide range of Gram-negative and Gram-positive bacteria.
-
Tetracyclines (e.g., doxycycline, minocycline): These are effective against a variety of bacteria, including some that are resistant to other classes of antibiotics.
-
Macrolides (e.g., azithromycin, clarithromycin): Often used for respiratory and skin infections.
-
Beta-lactams (e.g., penicillins, cephalosporins, carbapenems): This large class of antibiotics remains a cornerstone of antibacterial therapy, although resistance is a significant issue.
Conclusion
The available evidence suggests that the utility of older sulfonamide combinations like this compound against contemporary sulfonamide-resistant bacterial strains is likely limited. While the individual components may exhibit some activity, the lack of recent, direct comparative data against well-characterized resistant isolates makes it difficult to ascertain a clear advantage over other sulfonamides or alternative antibiotics. The combination of sulfamethoxazole with trimethoprim has largely replaced triple sulfa preparations in clinical practice due to its synergistic and often bactericidal activity.
For researchers and drug development professionals, the key takeaway is the critical need for continued surveillance of antimicrobial resistance patterns and the exploration of novel therapeutic strategies. While historical combination therapies like this compound may offer insights, future efforts should be directed towards the development of new agents that can overcome existing resistance mechanisms or the strategic use of combination therapies with demonstrated synergy against clinically relevant, multidrug-resistant pathogens. Further in vitro and in vivo studies are warranted to definitively establish the efficacy of the sulfadiazine, sulfamerazine, and sulfamethazine combination against modern sulfonamide-resistant bacterial strains.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Sulfonamide Resistance Genes (sul) M in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of Sulfonamide Resistance Genes in Bacterial Isolates from Manured Agricultural Soils and Pig Slurry in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. ldh.la.gov [ldh.la.gov]
A Historical Review of Clinical Trial Data: Trisulfapyrimidines vs. Standard-of-Care Antibiotics
A comparative analysis of available clinical trial data for trisulfapyrimidines reveals a historical perspective on their efficacy and safety against various standard-of-care antibiotics of their time. It is important to note that recent, direct head-to-head clinical trials comparing the classic trisulfapyrimidine combination (sulfadiazine, sulfamerazine, and sulfamethazine) to current standard-of-care antibiotics are largely unavailable. The data presented here is primarily derived from older clinical trials, often evaluating a combination of sulfadiazine and trimethoprim, a close relative of trisulfapyrimidines.
Executive Summary
Trisulfapyrimidines, a combination of three sulfonamide antibiotics, were once a mainstay in the treatment of bacterial infections. Their mechanism of action involves the inhibition of folic acid synthesis, a pathway essential for bacterial growth. Clinical trials from the mid-to-late 20th century demonstrated their efficacy in treating conditions such as urinary tract infections (UTIs) and respiratory tract infections. However, with the advent of newer antibiotics with improved safety profiles and broader spectra of activity, the use of trisulfapyrimidines has significantly declined. This guide provides a review of the available clinical trial data, offering a comparative look at the performance of sulfonamide combinations against other antibiotics of that era.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from historical clinical trials. It is crucial to interpret this data within the context of the time these studies were conducted, as standard-of-care and clinical trial methodologies have since evolved.
Table 1: Treatment of Acute Urinary Tract Infections
| Treatment Group | Comparator | Indication | Number of Patients | Bacteriological Cure Rate | Reported Side Effects | Reference |
| Co-trimazine (Sulfadiazine + Trimethoprim) | Nitrofurantoin | Acute Urinary Tract Infections | Not Specified | 95% | No statistically significant differences in clinical side-effects. | [1] |
| Co-trimoxazole (Sulfamethoxazole + Trimethoprim) | Nitrofurantoin | Urinary Tract Infections | 45 | 85% | Few minor side effects. A temporary and modest rise in serum creatinine was noted with co-trimoxazole. | [2] |
| Nitrofurantoin | Co-trimoxazole | Urinary Tract Infections | 18 | 39% | Few minor side effects. | [2] |
| Ciprofloxacin (3-day course) | Co-trimoxazole (7-day course) | Uncomplicated Urinary Tract Infections | 168 | 88% (initial), 91% (4-6 week follow-up) | Lower incidence of adverse events compared to co-trimoxazole. | [3] |
| Ciprofloxacin (3-day course) | Nitrofurantoin (7-day course) | Uncomplicated Urinary Tract Infections | 168 | 88% (initial), 91% (4-6 week follow-up) | Fewer episodes of nausea compared to nitrofurantoin. | [3] |
| Co-trimoxazole (7-day course) | Ciprofloxacin (3-day course) | Uncomplicated Urinary Tract Infections | 174 | 93% (initial), 79% (4-6 week follow-up) | Higher incidence of adverse events compared to ciprofloxacin. | [3] |
| Nitrofurantoin (7-day course) | Ciprofloxacin (3-day course) | Uncomplicated Urinary Tract Infections | 179 | 86% (initial), 82% (4-6 week follow-up) | More episodes of nausea compared to ciprofloxacin. | [3] |
Table 2: Treatment of Acute Respiratory Tract Infections
| Treatment Group | Comparator | Indication | Number of Patients | Key Efficacy Findings | Reported Side Effects | Reference |
| Sulfadiazine + Trimethoprim | Sulfamethoxazole + Trimethoprim | Acute Respiratory Tract Infections (Pneumonia, Bronchitis, Tonsillitis) | 200 | Statistically significantly superior overall efficacy (p < 0.001). More favorable response in pneumonia and bronchitis. Shorter duration of fever (p < 0.001). | 2% in both treatment groups. | [4] |
| Co-trimazine (Sulfadiazine + Trimethoprim) | Ampicillin | Acute Flare-ups of Chronic Bronchitis | 30 | Overall results compared closely with those obtained with ampicillin. | Readily tolerated. | |
| Trimethoprim-based regimens (including Trimethoprim-Sulfadiazine) | Penicillins (Amoxicillin, Ampicillin) | Acute Bacterial Exacerbations of Chronic Bronchitis (Meta-analysis of 5 RCTs) | 287 | No significant difference in treatment success between the two groups. | No significant difference in drug-related adverse events. | [1] |
| Trimethoprim-Sulfamethoxazole | Ampicillin | Acute Infectious Exacerbations of Chronic Bronchitis | 20 | Both regimens were effective. The period between exacerbations was significantly longer after ampicillin therapy. | Three patients did not complete trimethoprim-sulfamethoxazole therapy due to adverse reactions. | |
| Sulfamethopyrazine + Trimethoprim | Co-trimoxazole | Acute or Chronic Lower Respiratory Tract Infections | 72 | Excellent or good response in over 90% of patients in each group. No statistically significant difference in effectiveness. | Both treatments were well tolerated, with a few mild gastrointestinal side-effects. |
Experimental Protocols
The methodologies for the cited clinical trials are summarized below based on the available information from abstracts.
1. Co-trimazine vs. Nitrofurantoin in Acute UTIs [1]
-
Study Design: Double-blind, comparative trial.
-
Patient Population: Patients with acute urinary tract infections.
-
Interventions: One group received co-trimazine (a combination of sulfadiazine and trimethoprim), and the other received nitrofurantoin. Dosages and treatment duration were not specified in the abstract.
-
Outcome Measures: The primary outcome was the bacteriological cure rate. Clinical side-effects and laboratory findings were also monitored.
2. Sulfadiazine/Trimethoprim vs. Sulfamethoxazole/Trimethoprim in Acute Respiratory Infections [4]
-
Study Design: Randomized, double-blind clinical trial.
-
Patient Population: 200 conscripts hospitalized for acute respiratory infections, including pneumonia, bronchitis, and tonsillitis.
-
Interventions: One group received a combination of sulfadiazine (225 mg) and trimethoprim (75 mg). The comparator group received sulfamethoxazole (400 mg) and trimethoprim (80 mg). Both treatments were administered as two tablets twice daily for 7-14 days.
-
Outcome Measures: Overall efficacy, response in specific diagnoses, duration of fever, and incidence of side effects.
3. Co-trimazine vs. Ampicillin in Chronic Bronchitis Flare-ups
-
Study Design: Open trial.
-
Patient Population: 30 patients experiencing acute flare-ups of chronic bronchitis.
-
Interventions: The experimental group received co-trimazine (900 mg sulfadiazine and 300 mg trimethoprim daily). The comparator group received ampicillin (2 g daily). The treatment duration was one week.
-
Outcome Measures: Course and duration of the acute episode, fever, cough, dyspnea, sputum amount and description, chest sounds, erythrocyte sedimentation rate (ESR), and white blood cell (WBC) count.
Visualizations
Mechanism of Action: Inhibition of Folic Acid Synthesis
The following diagram illustrates the mechanism of action of sulfonamides, including trisulfapyrimidines, and their synergistic effect with trimethoprim.
Caption: Bacterial Folic Acid Synthesis Pathway and Points of Inhibition by Sulfonamides and Trimethoprim.
Generalized Clinical Trial Workflow
This diagram outlines a typical workflow for a randomized controlled clinical trial, as described in the methodologies of the reviewed studies.
Caption: A simplified workflow of a randomized controlled clinical trial.
References
- 1. Penicillins vs trimethoprim-based regimens for acute bacterial exacerbations of chronic bronchitis: Meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute exacerbation of chronic obstructive pulmonary disease - Treatment algorithm | BMJ Best Practice [bestpractice.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Lantrisul
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Lantrisul, a sulfonamide-based drug.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for "this compound" was not identified, the SDS for Sulfadiazine, a related sulfonamide, indicates that this class of compounds can be harmful if swallowed, may cause skin and eye irritation, and could lead to allergic reactions.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Disposal Procedures for this compound
The primary and most recommended method for the disposal of unused or expired pharmaceuticals is through a designated drug take-back program or a licensed biomedical waste disposal company.[4][5][6] These programs are equipped to handle pharmaceutical waste in an environmentally responsible manner.
Step-by-Step Disposal Guide:
-
Segregation: Isolate the this compound waste from other laboratory waste streams. It should not be mixed with biohazardous or non-hazardous materials.[6]
-
Packaging:
-
Contact a Licensed Waste Carrier: Arrange for the collection and disposal of the this compound waste with a certified biomedical waste disposal company. This is the most common and recommended method for healthcare and research facilities.[6]
-
Household Disposal (Alternative Method): If a take-back program or a licensed carrier is not available, the U.S. Food and Drug Administration (FDA) provides guidelines for household trash disposal of non-flush list medicines.[4][7]
-
Remove the drug from its original container.
-
Mix the this compound (without crushing) with an unappealing substance such as used coffee grounds, dirt, or cat litter.[5][7] This helps to deter accidental ingestion by people or animals.
-
Place the mixture in a sealed plastic bag or other sealable container.[5][7]
-
Dispose of the sealed container in the household trash.
-
Before recycling or discarding the original empty container, remove or scratch out all personal information from the prescription label.[7]
-
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the manufacturer or pharmacist, do not flush this compound down the toilet or drain.[5][8] This can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove such chemicals.[5][9]
-
Environmental Impact: Improper disposal of pharmaceuticals can lead to their presence in soil and water, potentially affecting wildlife and human health.[10][11] Sulfonamides, in particular, are known to be toxic to aquatic life.[3][12]
Summary of this compound Disposal Options
| Disposal Method | Best For | Key Considerations |
| Drug Take-Back Program | All users | The most environmentally sound option. Locations can often be found at pharmacies or police stations.[4] |
| Licensed Biomedical Waste Carrier | Research labs, healthcare facilities | Ensures compliant disposal according to local, state, and federal regulations.[6] |
| Household Trash Disposal | Individuals (when other options are unavailable) | Must be mixed with an undesirable substance and sealed to prevent accidental ingestion.[4][7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. merck.com [merck.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fda.gov [fda.gov]
- 5. epa.gov [epa.gov]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. cdsco.gov.in [cdsco.gov.in]
- 11. pfizer.com [pfizer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling Lantrisul
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Lantrisul. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
This compound is a pharmaceutical compound composed of three distinct sulfonamide antibiotics: sulfadiazine, sulfamerazine, and sulfamethazine. While beneficial in therapeutic applications, these components necessitate careful handling in a laboratory setting to mitigate risks of exposure and ensure personnel safety. Adherence to the subsequent guidelines is imperative.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure to the chemical components of this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. | To protect eyes from splashes or airborne particles. |
| Goggles | Chemical splash goggles. | Recommended when there is a significant risk of splashing. | |
| Body Protection | Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Protective Clothing | Chemically resistant apron or suit. | Recommended for larger quantities or when significant splashing is anticipated. | |
| Respiratory Protection | Dust Mask/Respirator | NIOSH-approved N95 or higher respirator.[1] | To prevent inhalation of fine powders, especially when handling the solid form. |
Operational Plan: Handling and Disposal
A systematic approach to the handling and disposal of this compound and associated materials is critical for maintaining a safe workspace and adhering to environmental regulations.
Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Weighing and Aliquoting:
-
Handle the solid form of this compound's components in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust clouds.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During Use:
-
Keep containers of this compound and its components sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheets.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
Chemical Waste:
-
Unused or waste this compound and its components should be disposed of as chemical waste.
-
Do not dispose of these chemicals down the drain.
-
Collect waste in a clearly labeled, sealed container.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered contaminated waste.
-
Place these materials in a designated, sealed waste bag or container.
-
-
Disposal Procedure:
-
Follow your institution's and local regulations for hazardous waste disposal.[3][4]
-
Alternatively, utilize a licensed professional waste disposal service.
-
For unused medications in a non-laboratory setting, refer to FDA guidelines which may include take-back programs or specific household trash disposal methods.[5][6][7][8][9]
-
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical flow for the safe handling and disposal of this compound, incorporating key safety checkpoints.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. merck.com [merck.com]
- 4. carlroth.com [carlroth.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
